Metanil yellow
Description
Overview of Research Trajectories and Multidisciplinary RelevanceResearch involving Metanil Yellow spans multiple scientific domains. Inanalytical chemistry, its role as a pH indicator and its use in spectrophotometric determinations are well-documented.wikipedia.orgajrconline.orgbookpi.orgStudies have explored its application in the quantitative determination of metal ions like Vanadium (V) and organic compounds, leveraging its complex-forming abilities and spectral characteristics.ajrconline.orgbookpi.org
In environmental science , this compound serves as a model pollutant for investigating the efficiency of various water treatment technologies. Research trajectories include adsorption studies using diverse materials like activated carbon, fly ash, modified shrimp shells, and carbonized pistachio shell magnetic nanoparticles. phcogj.comtandfonline.commdpi.comuinjkt.ac.idresearchgate.net Photocatalytic degradation and electrochemical methods are also actively researched for its removal from wastewater, highlighting its relevance in developing sustainable environmental solutions. ewra.netspringerprofessional.dexhuqk.com
Material science research has also utilized this compound, for example, in the synthesis of dye-doped polymer films for studying nonlinear optical properties. researchgate.net Its spectral properties have also been investigated in the context of developing new analytical techniques, such as FT-Raman and FT-IR spectroscopy for detecting its presence in food matrices. mdpi.comresearchgate.netnih.gov
Data Table 1: Key Properties and Spectroscopic Data of this compound
| Property/Parameter | Value | Source(s) |
| Chemical Name | Sodium; 3-[(4-anilinophenyl)diazenyl]benzenesulfonate | nih.govalfa-chemistry.com |
| CAS Number | 587-98-4 | nih.govchemicalbook.com |
| Molecular Formula | C₁₈H₁₄N₃NaO₃S | nih.govalfa-chemistry.com |
| Molecular Weight | 375.4 g/mol | nih.govalfa-chemistry.com |
| Color Index Number | C.I. 13065, Acid Yellow 36 | sigmaaldrich.comchemicalbook.com |
| Physical Form | Orange powder | chemicalbook.comchemicalbook.com |
| Water Solubility | Soluble in water (25 g/L) | chemicalbook.comfishersci.fi |
| pH Range (Indicator) | Red (1.2) to Yellow (2.3) | wikipedia.orgchemicalbook.comchemicalbook.com |
| λmax (Absorption Maxima) | 414 nm, 435 nm | sigmaaldrich.comrsc.orgchemicalbook.com |
| Molar Absorptivity | ≥18500 at 415.0-419.0 nm | sigmaaldrich.comchemicalbook.com |
| Molar Absorptivity (Norfluoxetine complex) | 2.2387 × 10⁴ L mol⁻¹cm⁻¹ | ajrconline.org |
| Molar Absorptivity (Vanadium complex) | 2.21 × 10⁵ L mol⁻¹cm⁻¹ | bookpi.org |
Detailed Research Findings
Adsorption Studies: Research has extensively investigated the removal of this compound from aqueous solutions using various adsorbents. Activated carbon derived from sources like mehagani saw dust demonstrated high efficiency, removing nearly 100% of this compound from a 1000 ppm solution. tandfonline.com Modified shrimp shell-polyethylenimine (SS-PEI) showed a maximum adsorption capacity (qm) of 121.951 mg/g, following the Langmuir isotherm model and pseudo-second-order kinetics. uinjkt.ac.id Carbonized pistachio shell magnetic nanoparticles (CPSMNPs) achieved 94% removal efficiency under optimized conditions, with adsorption data fitting the Langmuir isotherm and pseudo-second-order kinetics. mdpi.com The adsorption process for this compound is generally found to be endothermic, spontaneous, and often follows Langmuir or Freundlich isotherm models. tandfonline.commdpi.comuinjkt.ac.idresearchgate.net
Degradation and Treatment Methods: Electrochemical techniques have been explored for the degradation of this compound, with studies indicating that platinum and steel electrodes can achieve significant color and Chemical Oxygen Demand (COD) reduction. ewra.net The reaction kinetics for electrochemical degradation often follow a first-order dependence. ewra.net Photocatalytic degradation using nanocomposites, such as polypyrrole-based copper oxide–zinc oxide, has also shown promise, achieving over 90% degradation under visible light. springerprofessional.de Oxidative decolorization using hexacyanoferrate(III) ions in an alkaline medium has been investigated, with the reaction showing first-order dependence on dye and oxidant concentrations, and a plausible mechanism involving complex formation. nih.gov
Analytical Applications: this compound's utility in analytical chemistry is highlighted by its use in spectrophotometric methods. For instance, it forms an ion-pair complex with Norfluoxetine, extractable into chloroform, allowing for the drug's determination with a molar absorptivity of 2.2387 × 10⁴ L mol⁻¹cm⁻¹ at 405 nm. ajrconline.org Similarly, it reacts with Vanadium (V) to form a complex with a maximum absorption at 512 nm and a high molar absorptivity of 2.21 × 10⁵ L mol⁻¹cm⁻¹, enabling sensitive spectrophotometric determination of Vanadium. bookpi.org Its spectral characteristics are also utilized in spectroscopic techniques like FT-IR and FT-Raman for detecting its presence in food samples, with FT-Raman showing sensitivity down to 1% concentration. mdpi.comnih.gov
Compound Name Table:
| Compound Name |
| This compound |
| Acid Yellow 36 |
| C.I. Acid Yellow 36 |
| C.I. 13065 |
| Kiton Orange MNO |
| Orange MNO |
| Yellow 36 |
| 3-[(4-anilinophenyl)diazenyl]benzene-1-sulfonate, sodium salt |
| Sodium 3-(p-anilinophenylazo)benzenesulphonate |
| 3-(4-Anilinophenylazo)benzenesulfonic acid sodium salt |
| 4-m-sulphophenylazodiphenylamine monosodium salt |
| Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) |
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3S.Na/c22-25(23,24)18-8-4-7-17(13-18)21-20-16-11-9-15(10-12-16)19-14-5-2-1-3-6-14;/h1-13,19H,(H,22,23,24);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYGZLYXAPMMJTE-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC2=CC=C(C=C2)N=NC3=CC(=CC=C3)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N3NaO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
4005-68-9 (Parent) | |
| Record name | Metanil yellow | |
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DSSTOX Substance ID |
DTXSID5041722 | |
| Record name | C.I. Acid Yellow 36, monosodium salt | |
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Molecular Weight |
375.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Other Solid, Brownish-yellow solid; [Merck Index] Powder; [Sigma-Aldrich MSDS] | |
| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
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CAS No. |
587-98-4, 1173501-41-1, 53988-78-6, 68417-63-0, 84842-92-2 | |
| Record name | Metanil yellow | |
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| Record name | Benzenesulfonic acid, 3-[2-[4-(phenylamino)phenyl]diazenyl]-, sodium salt (1:1) | |
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| Record name | C.I. Acid Yellow 36, monosodium salt | |
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| Record name | Sodium 3-(p-anilinophenylazo)benzenesulphonate | |
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| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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| Record name | sodium;3-[(4-anilinophenyl)diazenyl]benzenesulfonate | |
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| Record name | METANIL YELLOW | |
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Synthetic Methodologies and Chemical Derivatization for Research Applications
Conventional Synthesis Routes and Mechanism Elucidation
The traditional synthesis of Metanil yellow is a well-established process rooted in the principles of diazo coupling reactions. The primary route involves a two-step process: the diazotization of metanilic acid followed by a coupling reaction with diphenylamine (B1679370).
The process commences with the diazotization of metanilic acid (3-aminobenzenesulfonic acid). In this step, metanilic acid is treated with a source of nitrous acid, typically generated in situ from sodium nitrite (B80452) and a strong mineral acid like hydrochloric acid, under cold conditions (0–5 °C). The low temperature is crucial to prevent the decomposition of the highly reactive diazonium salt formed. The reaction mechanism involves the formation of the nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile, attacking the amino group of metanilic acid to form a diazonium salt.
The subsequent step is the azo coupling, which is an electrophilic aromatic substitution reaction. The freshly prepared diazonium salt of metanilic acid is reacted with diphenylamine. The diphenylamine, being an activated aromatic compound, undergoes electrophilic attack by the diazonium ion, typically at the para position of one of the phenyl rings due to steric hindrance and electronic effects. Since diphenylamine is insoluble in water, the coupling reaction is often carried out by emulsifying it in an aqueous medium before the addition of the diazonium salt solution. The pH of the reaction medium is a critical parameter and is generally maintained in a slightly acidic to neutral range to facilitate the coupling reaction while ensuring the stability of the diazonium salt.
Step 1: Diazotization of Metanilic Acid Metanilic Acid + NaNO₂ + 2HCl (at 0-5°C) → Diazonium salt of Metanilic Acid + NaCl + 2H₂O
Step 2: Azo Coupling Diazonium salt of Metanilic Acid + Diphenylamine → this compound
This conventional method, while effective, often involves the use of strong acids and requires careful temperature control, highlighting the need for more environmentally benign synthetic strategies.
Advancements in Green Synthesis Approaches for this compound Analogs
In response to the growing demand for sustainable chemical processes, research has focused on developing green synthesis methodologies for azo dyes, which can be extrapolated to the synthesis of this compound and its analogs. These approaches aim to minimize or eliminate the use of hazardous reagents, reduce energy consumption, and simplify reaction procedures.
One promising green approach involves the use of solid acid catalysts in solvent-free conditions. For instance, sulfonic acid functionalized magnetic nanoparticles (Fe₃O₄@SiO₂-SO₃H) have been employed for the diazotization and coupling reactions at room temperature. rsc.orglookchem.comresearchgate.net This method avoids the use of corrosive mineral acids and allows for easy separation and recycling of the catalyst using an external magnet. The reactions are often carried out by grinding the reactants together, a mechanochemical approach that eliminates the need for solvents. rsc.org
Similarly, other solid acid catalysts such as nano silica (B1680970) supported boron trifluoride and kaolin-SO₃H nanoparticles have been successfully utilized for the synthesis of various azo dyes under solvent-free conditions. These methods offer several advantages, including milder reaction conditions, shorter reaction times, high product yields, and operational simplicity.
Microwave-assisted synthesis represents another significant advancement in the green synthesis of azo dyes. nih.gov Microwave irradiation can dramatically accelerate the reaction rates, leading to a significant reduction in reaction time and energy consumption compared to conventional heating methods. This technique has been successfully applied to the synthesis of unsymmetrical azo dyes and holds potential for the efficient and rapid production of this compound analogs. nih.gov
While direct examples of the green synthesis of this compound itself are not extensively documented in the reviewed literature, the successful application of these green methodologies to structurally similar sulfonated and diphenylamine-based azo dyes strongly suggests their applicability for producing this compound and its derivatives in a more environmentally responsible manner.
Electropolymerization Studies for Film Development and Characterization
The electrochemical properties of this compound, particularly its ability to undergo electropolymerization, have opened avenues for the development of functional polymer films. Electropolymerization is a process where a monomer is polymerized on an electrode surface by applying an electric potential, resulting in the formation of a conductive or semiconductive polymer film.
Studies have shown that this compound can be electropolymerized from aqueous solutions onto various electrode surfaces. The process typically involves the electrochemical oxidation of the diphenylamine moiety within the this compound structure, leading to the formation of radical cations that subsequently couple to form polymer chains. The resulting poly(this compound) film is electroactive and exhibits interesting redox properties.
Anion Effects on Electropolymerization Reaction Dynamics
The dynamics of the electropolymerization of this compound and the properties of the resulting polymer film are significantly influenced by the nature of the anions present in the electrolyte solution. Research has demonstrated that both inorganic and organic anions can act as dopants, affecting the conductivity and stability of the electropolymerized film.
In studies conducted with various inorganic acids, the conductivity of the poly(this compound) film was found to increase in the order: sulfate (B86663) < chloride < nitrate (B79036) < perchlorate. This suggests that the size, charge, and mobility of the anion play a crucial role in the doping process and the resulting electronic properties of the polymer.
Among organic sulfonic acids, 5-sulfosalicylic acid proved to be a particularly effective dopant, leading to a significant increase in the polymer's conductivity compared to other sulfonate anions. The presence of these dopant anions in the polymer matrix is essential for charge compensation during the redox switching of the polymer.
The following table summarizes the effect of different anions on the conductivity of electropolymerized this compound films.
| Anion Source (Acid) | Relative Conductivity |
| Sulphuric Acid | Low |
| Hydrochloric Acid | Moderate |
| Nitric Acid | High |
| Perchloric Acid | Very High |
| 5-Sulphosalicylic Acid | Very High |
It is important to note that certain anions can have a detrimental effect on the electrochemical properties of the polymer. For instance, nitrite ions have been shown to completely diminish the electrical properties of the poly(this compound) film due to a chemical reaction that results in the formation of a non-conductive nitrosamine (B1359907) derivative.
Characterization of Electropolymerized this compound Films
The characterization of electropolymerized this compound films is essential to understand their structure, morphology, and electrochemical behavior. Various techniques are employed for this purpose.
Electrochemical Techniques: Cyclic voltammetry (CV) is a primary tool used to study the electropolymerization process and to characterize the redox activity of the resulting film. The growth of the polymer film can be monitored by the increase in the peak currents with successive potential cycles. The electrochemical stability of the film can also be assessed by continuous cycling.
Spectroscopic Techniques: UV-Visible spectroscopy can be used to monitor the changes in the electronic absorption spectra during electropolymerization and to characterize the optical properties of the film. The color of the poly(this compound) film can change depending on its oxidation state, exhibiting electrochromic behavior.
Microscopic Techniques: Scanning electron microscopy (SEM) can provide information about the surface morphology and topography of the polymer film, revealing details about its compactness and uniformity.
The characterization data reveals that poly(this compound) films are typically adherent to the electrode surface and exhibit reversible redox behavior in acidic media. The conductivity and stability of these films are highly dependent on the polymerization conditions and the nature of the dopant anion.
Directed Chemical Modification for Tailored Research Properties
The chemical structure of this compound offers several sites for directed chemical modification to tailor its properties for specific research applications, particularly in the development of chemical sensors and functional materials. The presence of the secondary amine in the diphenylamine moiety, the aromatic rings, and the sulfonic acid group provides opportunities for various functionalization reactions.
While the direct chemical modification of this compound to create a library of derivatives is not extensively reported, the use of this compound and structurally related azo dyes in sensing applications provides insights into how its properties can be harnessed and potentially enhanced through chemical design. For instance, the electrochemical activity of this compound is central to its detection using electrochemical sensors. analchemres.orgresearchgate.net Modifications aimed at enhancing its electrochemical response, such as the introduction of redox-active moieties or groups that facilitate electron transfer, could lead to sensors with improved sensitivity and selectivity.
Furthermore, the sulfonic acid group can be utilized for forming salts or for covalent attachment to other molecules or surfaces. For example, the interaction of this compound with functionalized materials, such as succinamic acid-functionalized MCM-41, for adsorption processes highlights the potential for creating composite materials where this compound's properties are modulated by its interaction with a modified substrate. researchgate.net
The synthesis of novel monosulfonated azo dyes with different substituents demonstrates the feasibility of creating a range of this compound analogs with varied electronic and optical properties. acs.org By systematically altering the substituents on the aromatic rings, it is possible to fine-tune the color, solubility, and binding affinity of the dye for specific analytes or materials.
In principle, the secondary amine of the diphenylamine group could be a target for N-alkylation or N-arylation to introduce new functional groups. The aromatic rings could undergo electrophilic substitution reactions, such as nitration or halogenation, to further modify the electronic properties of the molecule. These modifications could lead to this compound derivatives with tailored properties for applications in areas such as:
Enhanced Sensor Performance: Introduction of specific recognition elements for target analytes.
Novel Electrochromic Materials: Tuning the color change and switching speed by modifying the electronic structure.
Functional Dyes for Materials Science: Creating dyes with specific affinities for polymers or nanoparticles.
The exploration of such directed chemical modifications of the this compound scaffold holds considerable promise for the development of new functional molecules for a wide range of research applications.
Advanced Analytical Chemistry Research for Metanil Yellow Detection and Quantification
The detection and quantification of Metanil yellow, an illegally used food colorant, are of significant importance for food safety. Advanced analytical chemistry has played a crucial role in developing sensitive and reliable methods for its identification and measurement in various food matrices. This article focuses on the recent advancements in spectroscopic methodologies for the analysis of this compound.
Visible Spectrophotometric Techniques: Method Development and Optimization
Visible spectrophotometry offers a straightforward and cost-effective approach for the quantitative analysis of this compound. The development of these methods often involves optimizing reaction conditions to enhance sensitivity and selectivity.
A common approach in visible spectrophotometry for this compound detection involves a reaction that produces a colored complex, which can then be quantified. One such method is based on the reaction between this compound and hydrochloric acid, which forms a colored complex with a maximum absorbance at 450 nm. cabidigitallibrary.orgscribd.comijpbs.net Another developed method involves the diazotization of this compound with nitrous acid and subsequent coupling with phloroglucinol (B13840) to form a yellow-colored species with an absorption maximum at 445 nm. researchgate.net Research has also explored the use of paper-based colorimetric assays, where concentrated hydrochloric acid is used to elicit a color change for the detection of this compound. researchgate.net
A different reaction involves the use of this compound as an analytical reagent for the determination of other substances, such as Vanadium (V). In this method, this compound reacts with Vanadium (V) in a slightly acidic medium to form an orange-red colored complex with an absorption maximum at 512 nm. amazonaws.comasianpubs.orgamazonaws.com
The validation of analytical methods is crucial to ensure their reliability. For the spectrophotometric determination of this compound, several key parameters are evaluated.
One study demonstrated that the complex formed between this compound and hydrochloric acid follows Beer's law within a concentration range of 2 to 20 µg/mL. ijpbs.net This method exhibited a good correlation coefficient (R²) and a recovery percentage close to 100%. cabidigitallibrary.orgijpbs.netresearchgate.net In another study involving the diazotization reaction, Beer's law was obeyed in the concentration range of 2-10 µg/mL. researchgate.net For the determination of Vanadium (V) using this compound, the optimum range for effective spectrophotometric determination was found to be 0.05-0.41 µg/mL, with a molar absorptivity of 2.21 × 10⁵ L mol⁻¹ cm⁻¹. asianpubs.orgamazonaws.com
A study on the rapid determination of this compound in turmeric using a molecularly imprinted polymer dispersive solid-phase extraction coupled with visible light spectrophotometry showed recovery rates between 88.10% and 92.76% for turmeric samples spiked with 0.1-10 mg/kg of this compound. nih.gov
Table 1: Validation Parameters for Spectrophotometric Methods for this compound Detection
| Method | Linearity Range | Correlation Coefficient (R²) | Recovery (%) | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|---|---|
| Reaction with Hydrochloric Acid | 2-20 µg/mL ijpbs.net | > 0.9999 researchgate.net | ~100 ijpbs.netresearchgate.net | 0.472 µg/mL researchgate.net | Not Reported |
| Diazotization and Coupling with Phloroglucinol | 2-10 µg/mL researchgate.net | Not Reported | Not Reported | Not Reported | Not Reported |
| Molecularly Imprinted Polymer SPE-Visible Spectrophotometry | 0.1-10 mg/kg | Not Reported | 88.10-92.76 nih.gov | Not Reported | Not Reported |
| HPTLC | Not Reported | Not Reported | 80.6 to 112.60 researchgate.net | 42.90 ng/spot researchgate.net | 130.0 ng/spot researchgate.net |
Fourier Transform-Infrared (FT-IR) Spectroscopy for Qualitative and Quantitative Analysis
Fourier Transform-Infrared (FT-IR) spectroscopy is a powerful tool for the qualitative and quantitative analysis of this compound in food samples. richmondscientific.com This technique provides information about the functional groups present in a molecule, allowing for its identification.
In a study evaluating this compound adulteration in turmeric powder, FT-IR spectroscopy was utilized to detect the contaminant. mdpi.com The representative spectral peak for this compound was identified at 1140 cm⁻¹. mdpi.comalfa-chemistry.comnih.gov The study found that the FT-IR method could detect this compound at a concentration of 5%. mdpi.comalfa-chemistry.comnih.gov A model correlating the spectral peak intensity at 1140 cm⁻¹ with the this compound concentration yielded a high correlation coefficient. mdpi.com Another model using a ratio of peak intensity to the intensity at a neutral band performed even better, with a correlation coefficient of 0.95. mdpi.com
Further research combining FT-IR with chemometrics, such as Orthogonal Partial Least Squares Discriminant Analysis (OPLS-DA) and Partial Least Squares (PLS), has been conducted to detect this compound in turmeric powder. uii.ac.id The best calibration model was obtained at wave numbers 1199-539 cm⁻¹, with R² values for calibration and validation of 0.9967 and 0.9970, respectively. uii.ac.id
Table 2: FT-IR Spectroscopy Parameters for this compound Detection in Turmeric
| Parameter | Value | Reference |
|---|---|---|
| Representative Peak | 1140 cm⁻¹ | mdpi.comalfa-chemistry.comnih.gov |
| Detection Limit | 5% | mdpi.comalfa-chemistry.comnih.gov |
| Correlation Coefficient (Peak Intensity Model) | 0.88 | mdpi.com |
| Correlation Coefficient (Band Ratio Model) | 0.95 | mdpi.com |
| Calibration and Validation R² (PLS Model) | 0.9967 and 0.9970 | uii.ac.id |
Raman Spectroscopy and Hyperspectral Imaging for Trace Detection
Raman spectroscopy, particularly when combined with hyperspectral imaging, offers high sensitivity and specificity for the trace detection of this compound.
Surface-Enhanced Raman Scattering (SERS) has been successfully employed for the detection of this compound in turmeric. metrohm.commetrohm.comgcms.cz Using gold nanoparticles (Au NPs) as the SERS substrate, the method demonstrated detection of this compound down to 0.1 mg/g. metrohm.comgcms.cz Prominent peaks for reliable detection were identified at 504, 1176, 1383, and 1588 cm⁻¹. metrohm.commetrohm.com Another study utilizing FT-Raman spectroscopy selected the spectral peak at 1406 cm⁻¹ as representative for this compound. mdpi.comnih.gov This method proved to be more sensitive than FT-IR, with a detection limit of 1% this compound in turmeric. mdpi.comalfa-chemistry.comnih.gov
A 1064 nm dispersive point-scan Raman system has been developed for the detection of this compound contamination in food products like turmeric and curry powder. mdpi.comresearchgate.net This system allows for hyperspectral Raman imaging, and a study demonstrated its ability to detect this compound at concentrations as low as 1%. mdpi.com The number of detected this compound pixels showed a linear correlation with its concentration in the mixture, with a high correlation coefficient (R² = 0.99). mdpi.comresearchgate.net For the analysis of curry powder, the intensity at 1147 cm⁻¹ was used to create binary detection images. researchgate.net
Table 3: Raman Spectroscopy Parameters for this compound Detection
| Technique | Representative Peaks (cm⁻¹) | Detection Limit | Correlation Coefficient (R²) |
|---|---|---|---|
| SERS (with Au NPs) | 504, 1176, 1383, 1588 metrohm.commetrohm.com | 0.1 mg/g metrohm.comgcms.cz | Not Reported |
| FT-Raman | 1406 mdpi.comnih.gov | 1% mdpi.comalfa-chemistry.comnih.gov | 0.93 (Peak Intensity Model) mdpi.com |
| 1064 nm Dispersive Point-Scan Raman | 1147 researchgate.net | 1% mdpi.com | 0.99 mdpi.comresearchgate.net |
Spectral Fingerprinting and Concentration Correlation Studies
Spectral fingerprinting techniques, including Fourier Transform-Raman (FT-Raman), Fourier Transform-Infrared (FT-IR), and Near-Infrared (NIR) spectroscopy, have been established as effective methods for the identification and quantification of this compound in various matrices, particularly in food products like turmeric powder. mdpi.comnih.govnih.gov These methods rely on the principle that this compound has a unique spectral signature that can be distinguished from the matrix it is in. The intensity of specific spectral peaks can be directly correlated with the concentration of the adulterant.
In studies involving the adulteration of turmeric powder, FT-Raman spectroscopy has proven to be highly sensitive, capable of detecting this compound at concentrations as low as 1%. mdpi.comnih.gov A representative spectral peak at 1406 cm⁻¹ in the FT-Raman spectrum shows a high correlation with the concentration of this compound. mdpi.comnih.gov Similarly, FT-IR spectroscopy can detect this compound at levels as low as 5%, with a characteristic peak at 1140 cm⁻¹ being used for quantification. mdpi.comnih.gov
Robust quantitative models are developed by establishing a linear relationship between the intensity of these characteristic spectral peaks and the known concentrations of this compound in prepared samples. These correlation studies have demonstrated strong positive relationships, with high correlation coefficients. mdpi.comnih.gov For instance, the relationship between FT-Raman peak intensity at 1406 cm⁻¹ and this compound concentration yielded a correlation coefficient of 0.93. mdpi.comnih.gov An even higher correlation coefficient of 0.95 was achieved between the FT-IR peak intensity at 1140 cm⁻¹ and the adulterant's concentration. mdpi.comnih.gov These strong correlations form the basis for creating calibration models that can accurately predict the concentration of this compound in unknown samples.
Table 1: Correlation of Spectral Peak Intensity with this compound Concentration
| Spectroscopic Method | Characteristic Peak | Detection Limit | Correlation Coefficient (r) | Source(s) |
|---|---|---|---|---|
| FT-Raman | 1406 cm⁻¹ | 1% | 0.93 | mdpi.comnih.gov |
UV-Visible Spectroscopy for Degradation Monitoring and Interaction Studies
UV-Visible (UV-Vis) spectroscopy is a fundamental tool for monitoring the degradation of this compound and studying its interactions with other chemical species. The technique operates by measuring the absorbance of light in the ultraviolet and visible regions of the electromagnetic spectrum. This compound exhibits a characteristic maximum absorption (λmax) in the visible region, typically between 420 nm and 450 nm, which is attributed to the chromophore containing the azo linkage (-N=N-). researchgate.netresearchgate.net
The degradation of this compound, whether through photocatalysis or other oxidative processes, can be quantitatively monitored by tracking the decrease in the absorbance at its λmax over time. researchgate.netmdpi.com As the azo dye degrades, its chromophoric structure is broken down, leading to a loss of color and a corresponding reduction in the absorbance peak. This allows for the calculation of degradation rates and efficiency. For example, the photocatalytic degradation of this compound using zinc oxide (ZnO) nanocrystals under UV irradiation has been monitored, showing approximately 97% degradation over 100 minutes by observing the diminishing absorbance peak. mdpi.com
UV-Vis spectroscopy is also employed to study chemical interactions. When this compound interacts with other substances, such as acids or other compounds in a solution, shifts in its absorption spectrum can occur. For instance, a bathochromic shift (a shift to a longer wavelength) is observed when this compound reacts with hydrochloric acid. researchgate.net The optical absorption spectrum of pure this compound shows a maximum absorption peak around 445 nm, which can shift in the presence of other components, indicating an interaction. researchgate.net These spectral shifts provide valuable information about the chemical environment and the formation of new complexes or degradation products.
Chromatographic Separation Techniques Development and Validation
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are central to the accurate and reliable separation, identification, and quantification of this compound in complex mixtures. These methods are preferred for their high sensitivity, specificity, and reproducibility in analyzing food and environmental samples for the presence of this non-permitted colorant. The development and validation of these chromatographic methods are critical to ensure they meet the stringent requirements for regulatory analysis, including good linearity, low limits of detection, and high accuracy.
High-Performance Liquid Chromatography (HPLC) Methodologies
HPLC methods have been extensively developed for the determination of this compound. These methods typically demonstrate excellent performance characteristics, making them suitable for routine surveillance and inspection services. nih.gov A key performance indicator is linearity, where developed HPLC methods show a strong linear relationship between the concentration of this compound and the detector response over a specified range. For example, good linearity has been reported in the range of 0.50-100 µg/mL with a coefficient of determination (r²) greater than 0.9999. cabidigitallibrary.orgrsc.org
The sensitivity of these methods is characterized by the limit of detection (LOD) and limit of quantification (LOQ). Research has established methods with LODs around 0.01 ppm and LOQs of 0.05 ppm, allowing for the detection of trace amounts of the dye. rsc.org Method validation studies also demonstrate high accuracy, with recoveries of this compound from spiked food samples typically ranging from 79.2% to 101.9%. cabidigitallibrary.org
Table 2: Performance Characteristics of HPLC Methods for this compound Detection
| Parameter | Reported Value/Range | Source(s) |
|---|---|---|
| Linearity Range | 0.50 - 100 µg/mL | cabidigitallibrary.org |
| Correlation Coefficient (r²) | > 0.9999 | cabidigitallibrary.orgrsc.org |
| Limit of Detection (LOD) | ~ 0.01 ppm | rsc.org |
| Limit of Quantification (LOQ) | ~ 0.05 ppm | rsc.org |
| Recovery Rate | 79.2% - 101.9% | cabidigitallibrary.org |
| Intraday Precision (RSD %) | 1.80% - 2.81% | rsc.org |
The most commonly employed stationary phase in HPLC for the analysis of this compound and other synthetic dyes is the reversed-phase C18 (octadecyl) column. rsc.orgkoreascience.kr C18 columns consist of silica (B1680970) particles chemically bonded with C18 alkyl chains, creating a nonpolar stationary phase. This configuration is highly effective for separating moderately polar to nonpolar compounds from a polar mobile phase.
The optimization of separation on a C18 column involves careful selection of column specifications (e.g., particle size, length, and internal diameter) and mobile phase conditions to achieve the desired resolution and peak shape. koreascience.krd-nb.info For instance, a Shiseido capcell-pak C18 UG120 column (250 × 4.6 mm, 5 µm) has been successfully used for the separation of this compound along with other synthetic dyes. koreascience.kr The widespread use of C18 columns is due to their versatility, stability over a range of pH values (with appropriate column chemistry), and ability to provide excellent separation efficiency for a broad array of analytes, including azo dyes. nih.govobrnutafaza.hr The interaction between the nonpolar C18 stationary phase and the analyte, governed by hydrophobic interactions, is key to the retention and separation mechanism.
The development of an effective solvent system, or mobile phase, is critical for achieving successful separation in multi-component analysis involving this compound. researchgate.netkoreascience.kr The mobile phase in reversed-phase HPLC typically consists of a mixture of an aqueous component (often with a buffer) and an organic solvent. d-nb.info The composition of the mobile phase determines the elution strength and selectivity of the separation.
For the simultaneous analysis of multiple synthetic dyes, including this compound, gradient elution is frequently employed. koreascience.krmdpi.com This involves changing the composition of the mobile phase during the chromatographic run. A common solvent system uses acetonitrile (B52724) as the organic solvent (solvent A) and an aqueous solution of an ammonium (B1175870) acetate (B1210297) buffer as the aqueous component (solvent B). koreascience.krmdpi.com For example, a linear gradient starting with a low percentage of acetonitrile and gradually increasing to a higher concentration can effectively separate a mixture of dyes like Tartrazine, Auramine O, and this compound. koreascience.kr The use of buffers like ammonium acetate is crucial for controlling the pH and improving peak shape, especially for ionizable compounds. koreascience.krnih.gov The optimization of this solvent system is essential for resolving all target analytes from each other and from matrix interferences.
Liquid Chromatography coupled with UV Detection (LC-UV)
Liquid chromatography coupled with an ultraviolet (UV) detector is a robust and widely used configuration for the quantitative analysis of this compound. nih.gov The UV detector measures the absorbance of the column eluent at a specific wavelength as it passes through a flow cell. Since this compound strongly absorbs light in the visible spectrum, a UV-Vis or a more specific photodiode array (PDA) detector is highly effective. mdpi.com
For the specific detection of this compound, the wavelength is typically set at or near its maximum absorbance (λmax) to ensure the highest sensitivity. Various studies have utilized a detection wavelength of 428 nm for the simultaneous determination of this compound, Tartrazine, and Auramine O. koreascience.krmdpi.com This specific wavelength provides sufficient sensitivity for this compound while also being suitable for other yellow dyes, making it ideal for multi-component screening methods. koreascience.kr The LC-UV method is valued for its reliability, cost-effectiveness, and suitability for quantitative analysis in food safety and quality control laboratories. nih.gov
Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Applications
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly selective technique for the detection and quantification of this compound in various food matrices. researchgate.netnih.gov This method offers significant advantages in terms of sensitivity and specificity, making it ideal for identifying banned colorants at trace levels. researchgate.net
Researchers have developed and validated LC-MS/MS methods to simultaneously detect multiple illegal colorants, including this compound, in food products such as beverages, candies, and sauces. nih.gov A typical LC-MS/MS system for this purpose utilizes a liquid chromatograph for separation, coupled with a tandem sector quadrupole mass spectrometer for detection. researchgate.net The separation is often achieved using a C18 column with a gradient elution mobile phase, such as a mixture of acetonitrile and ammonium acetate in water. mdpi.com The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to ensure high selectivity and sensitivity for the target analyte. mdpi.com For instance, one method established the m/z transition of 352.2 > 156.0 for the identification of this compound. mdpi.com
These methods have demonstrated excellent performance, with high linearity (R² > 0.99) and low limits of detection (LOD) and quantification (LOQ). nih.govresearchgate.net One study reported an LOD and LOQ of 0.1–0.2 ng/mL and 1–2 ng/mL, respectively, for this compound. researchgate.net Another validated method for five illegal colourants, including this compound, showed LODs in the range of 0.09-0.19 mg kg⁻¹ and LOQs between 0.26-0.58 mg kg⁻¹. nih.gov The high selectivity of MS/MS detection overcomes the limitations of traditional UV-Vis detectors, which can be prone to interference from the sample matrix. researchgate.net
Micellar Liquid Chromatography for Direct Injection Analysis
Micellar liquid chromatography (MLC) presents a simple, rapid, and eco-friendly alternative for the determination of this compound in foodstuffs. researchgate.netrsc.org A key advantage of this technique is its ability to allow for the direct injection of food samples without extensive pretreatment steps, which simplifies the analytical workflow and increases sample throughput. rsc.orgresearchgate.net
In a typical MLC method for this compound, a C18 column is used for separation. researchgate.netrsc.org The mobile phase consists of an aqueous solution of a surfactant, such as sodium dodecyl sulphate (SDS), at a concentration above its critical micelle concentration, often mixed with an organic modifier like pentanol (B124592) and buffered to a specific pH. researchgate.netrsc.org For example, one successful method utilized a mobile phase of 0.15 M SDS and 6% pentanol buffered to pH 3. researchgate.netrsc.org Detection is commonly carried out using a UV-Vis detector at the maximum absorbance wavelength of this compound, which is around 427 nm. researchgate.netrsc.org
This technique has been shown to effectively separate this compound from matrix components, with the analyte eluting in a short time, for instance, at 3.5 minutes. researchgate.netrsc.org The use of micellar mobile phases helps to solubilize proteins and other matrix components, which can extend the life of the analytical column. researchgate.net The method has proven to be reliable and sensitive for determining this compound in various food samples, including turmeric powder and other yellow-coloured products. researchgate.netrsc.org
Method Validation for Chromatographic Techniques (LOD, LOQ, Recovery, Robustness, Matrix Effects)
Validation is a critical aspect of any analytical method, ensuring the reliability and accuracy of the results. researchgate.netdemarcheiso17025.com For chromatographic techniques used in the analysis of this compound, validation encompasses several key parameters, including the limit of detection (LOD), limit of quantification (LOQ), recovery, robustness, and matrix effects. nih.govresearchgate.net
Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For this compound, various chromatographic methods have achieved low LODs and LOQs. An LC-MS/MS method reported an LOD of 0.06 ng/mL and an LOQ of 0.19 ng/mL for Sudan dyes, which are structurally similar to this compound. researchgate.net A micellar liquid chromatography method for this compound established an LOD of approximately 0.01 ppm and an LOQ of 0.05 ppm. researchgate.netrsc.org Another LC-MS/MS method for five illegal colorants including this compound showed LODs ranging from 0.09-0.19 mg kg⁻¹ and LOQs from 0.26-0.58 mg kg⁻¹. nih.gov
Recovery: Recovery studies are performed to assess the efficiency of the extraction procedure and to determine the extent of matrix effects. nih.govyoutube.com These studies involve spiking blank samples with a known concentration of the analyte and comparing the measured concentration to the theoretical concentration. For an LC-MS/MS method, recoveries for this compound and other illegal colorants at three different concentration levels ranged from 80.9% to 120%, with relative standard deviations (RSD) below 12%. nih.gov A molecularly imprinted polymer solid-phase extraction method showed recoveries of 88.10–92.76% for turmeric samples spiked with this compound at concentrations of 0.1–10 mg/kg. nih.gov
Robustness: Robustness testing evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during routine use. A study on a micellar liquid chromatography method for this compound included a robustness study as part of its validation. researchgate.netrsc.org
Matrix Effects: The sample matrix can significantly impact the analytical signal in LC-MS/MS, causing either suppression or enhancement. nih.govnih.gov It is crucial to evaluate these effects to ensure accurate quantification. nih.gov The matrix effect is often assessed by comparing the response of an analyte in a post-extraction spiked sample to the response of a standard solution at the same concentration. youtube.com In a micellar liquid chromatography method, this compound was found to elute without any observable matrix effect. researchgate.netrsc.org
Electrochemical Sensor Development and Performance Evaluation
Design and Fabrication of Nanosensors for Simultaneous Sensing
The development of nanosensors offers a promising avenue for the rapid and sensitive detection of this compound. researchgate.net These sensors often employ nanomaterials to enhance their electrochemical properties, leading to improved sensitivity and selectivity. researchgate.net A variety of nanomaterials, including gold nanoparticles, carbon nanotubes, and metal oxides, are used in the fabrication of these sensors. researchgate.netacs.orgresearchgate.net
One approach involves modifying a glassy carbon electrode (GCE) with a nanocomposite material. For instance, a sensor was designed using a GCE modified with calixarene (B151959) and gold nanoparticles for the simultaneous detection of this compound and Fast Green FCF. acs.org Another design utilized a graphite (B72142) paste electrode modified with nickel cobalt oxide (NiCo₂O₄) nanoparticles to detect this compound in turmeric powder. researchgate.net The synthesis of these nanoparticles is a critical step, and their structural characteristics, such as crystallite size, are analyzed using techniques like X-ray diffraction (XRD) and scanning electron microscopy (SEM). researchgate.net
The fabrication process typically involves depositing the nanomaterial onto the surface of a base electrode. dntb.gov.ua Amine-functionalized multi-walled carbon nanotubes (NH₂-fMWCNTs) have also been used to modify a GCE to create a sensing platform for this compound. researchgate.netelsevierpure.com The modification of the electrode surface with these nanomaterials leads to an increased number of active sites and enhanced electron transfer, which are crucial for improving the sensor's performance. researchgate.net These advanced sensors have demonstrated the capability for simultaneous detection of multiple analytes, which is highly advantageous for food safety monitoring. acs.org
Selectivity and Interference Studies for Complex Matrices
A crucial aspect of sensor performance is its selectivity, which is the ability to detect the target analyte in the presence of other potentially interfering substances. researchgate.net For sensors designed to detect this compound in food, it is essential to evaluate their response to common components of the food matrix, such as other dyes, vitamins, and metal ions.
Interference studies are conducted by measuring the sensor's response to this compound in the presence of various potential interferents. For example, a nickel cobalt oxide modified graphite electrode was found to be highly selective for this compound even in the presence of interferents like sodium, potassium, zinc ions, and curcumin. researchgate.net Similarly, an electrochemical sensor based on amine-functionalized multi-walled carbon nanotubes was validated for its selectivity against common interfering species. researchgate.net
The applicability of these sensors in real-world samples is tested by analyzing their performance in complex matrices like water and juice samples. acs.org This is often done through recovery experiments, where the sample is spiked with a known amount of this compound, and the sensor is used to measure the recovered amount. acs.org A sensor designed for the simultaneous detection of this compound and Fast Green FCF showed good precision with RSD values between 1.05 and 2.96% in recovery studies performed on water and juice samples, demonstrating its suitability for use with complex matrices. acs.org
Advanced Sample Preparation and Pre-concentration Techniques
Effective sample preparation is a critical step in the analysis of trace contaminants like this compound, as it serves to isolate the analyte from the complex sample matrix and pre-concentrate it to a level suitable for detection. researchgate.netnih.gov Several advanced techniques have been employed for this purpose.
Solid-Phase Extraction (SPE): SPE is a widely used technique for sample cleanup and pre-concentration. researchgate.netnih.gov It utilizes a solid adsorbent to retain the target analyte while allowing interfering substances to pass through. nih.gov A particularly innovative approach is the use of molecularly imprinted polymers (MIPs) as the SPE sorbent. nih.gov MIPs are synthesized to have specific recognition sites for the target molecule, in this case, this compound, which results in high selectivity. nih.gov A dispersive solid-phase extraction method using MIPs has been successfully developed for the selective extraction of this compound from turmeric samples. nih.gov
Cloud Point Extraction (CPE): CPE is an environmentally friendly extraction and pre-concentration technique that employs non-ionic surfactants. thermofisher.com This method has been applied for the determination of both permitted and banned azo dyes, including this compound, in various food matrices. thermofisher.com The process involves the formation of a surfactant-rich phase that extracts the analyte from the bulk aqueous phase, followed by analysis using techniques like LC-MS. thermofisher.com
QuEChERS: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a sample preparation technique that is particularly popular for the analysis of pesticides and other contaminants in food. phenomenex.com It involves an extraction and cleanup step that is simple, fast, and uses minimal amounts of solvent, making it suitable for high-throughput laboratories. phenomenex.com
Other techniques such as liquid-liquid extraction (LLE) are also used, but advanced methods like SPE and CPE are often preferred due to their higher selectivity, reduced solvent consumption, and potential for automation. nih.gov
Molecularly Imprinted Polymers (MIPs) for Selective Extraction
Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered to have artificial recognition sites that are complementary in shape, size, and functional group orientation to a target molecule, known as the "template". newfoodmagazine.com This "lock and key" mechanism allows for the highly selective extraction of the target analyte from a complex mixture. researchgate.netacs.org The process of creating MIPs involves the polymerization of functional monomers and a cross-linking agent in the presence of the template molecule (in this case, this compound). newfoodmagazine.com After polymerization, the template is removed, leaving behind specific cavities that can rebind the target molecule with high affinity. newfoodmagazine.com
The significant advantage of MIPs lies in their inherent selectivity, which allows for the extraction of target analytes free from co-extractives. mdpi.com They are robust, chemically and thermally stable, and can be used repeatedly without a significant loss of activity. newfoodmagazine.com
In the context of this compound analysis, researchers have synthesized MIPs using a precipitation polymerization method. nih.govresearchgate.net The synthesis involves using this compound as the template molecule, which ensures that the resulting polymer has a high affinity and selectivity specifically for this compound. The ratio of the template molecule to the functional monomer is a critical factor in the successful preparation of these selective polymers. nih.govresearchgate.net Characterization of these polymers is often performed using techniques such as Scanning Electron Microscopy (SEM) and Fourier-transform infrared spectroscopy (FTIR) to confirm their physical and chemical properties. nih.govresearchgate.net
Solid-Phase Extraction (SPE) Methodologies
Solid-Phase Extraction (SPE) is a widely used sample preparation technique that partitions compounds between a solid stationary phase (sorbent) and a liquid mobile phase. The primary purpose of SPE is to concentrate the analyte of interest and remove interfering substances from the sample matrix. A typical SPE procedure involves several steps: conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the retained analyte for analysis.
The combination of MIPs with SPE, a technique known as Molecularly Imprinted Solid-Phase Extraction (MISPE), has emerged as a powerful tool for the selective pre-concentration of analytes like this compound. newfoodmagazine.comnih.gov In this methodology, the custom-synthesized MIPs are used as the sorbent in an SPE cartridge. newfoodmagazine.com This approach leverages the high selectivity of the MIPs to effectively isolate the target analyte from complex food samples, such as turmeric powder. nih.govresearchgate.net
One study detailed the development of a dispersive solid-phase extraction method using MIPs for the rapid determination of this compound in turmeric. nih.gov The extraction process was optimized for several parameters, including pH, extraction time, polymer capacity, and the choice of desorbing solvent. nih.govresearchgate.net This optimized MISPE method, coupled with UV-spectrophotometric analysis, demonstrated high recovery rates and selectivity for this compound, even in the presence of other structurally similar azo dyes. nih.govresearchgate.net
The research findings highlight the effectiveness of the MISPE technique for the analysis of this compound in food samples.
Table 1: Research Findings for MIP-SPE Quantification of this compound in Turmeric
| Parameter | Details | Finding | Source |
|---|---|---|---|
| Methodology | Molecularly Imprinted Polymer Dispersive Solid-Phase Extraction (MIP-dSPE) combined with UV-Vis Spectrophotometry | A sensitive and selective method for determining this compound in food samples. | nih.govresearchgate.net |
| Sample Matrix | Turmeric Powder | The method was successfully applied to detect this compound as an adulterant. | nih.gov |
| Optimization | Key parameters optimized for the extraction process. | pH, extraction time, MIP capacity, and desorbing solvent. | nih.govresearchgate.net |
| Recovery Rate | Percentage of this compound recovered from spiked turmeric samples. | 88.10% - 92.76% | nih.govresearchgate.net |
| Concentration Range | Range of this compound concentrations in spiked samples. | 0.1 - 10 mg/kg | nih.govresearchgate.net |
| Selectivity | The ability of the MIP to bind this compound in the presence of other dyes. | The method was shown to be selective for this compound over another azo dye. | nih.gov |
Environmental Transformation and Remediation Research
Photocatalytic Degradation Mechanisms and Material Science Applications
The application of material science in developing efficient photocatalysts is a cornerstone of environmental remediation research. By engineering materials at the nanoscale, scientists can enhance their reactivity and efficiency in degrading persistent pollutants like Metanil yellow.
The innovation in photocatalyst development lies in the synthesis and characterization of new materials with superior performance. These materials are designed to have optimal properties, such as high surface area, efficient light absorption, and effective separation of charge carriers, to maximize the degradation of target pollutants.
Zinc oxide (ZnO) and titanium dioxide (TiO2) nanocrystals are prominent metal oxides investigated for the photocatalytic degradation of this compound due to their high photocatalytic activity, chemical stability, and cost-effectiveness.
Zinc Oxide (ZnO) Nanocrystals: ZnO nanocrystals have been effectively synthesized through various methods, including green synthesis using coconut husk extract. Characterization of these nanocrystals confirms their properties conducive to photocatalysis. For instance, X-ray diffraction (XRD) analysis has shown a hexagonal wurtzite structure with a crystallite size of approximately 48 nm. UV-Vis spectroscopy has indicated that the synthesized ZnO is photo-active in the UV domain with a bandgap of 2.93 eV. Under UV irradiation, these ZnO nanocrystals have demonstrated high efficiency, achieving 97% degradation of this compound in 100 minutes. The photocatalytic efficacy is influenced by factors such as pH, with higher degradation observed in alkaline conditions (pH 10), and the dosage of the photocatalyst.
Titanium Dioxide (TiO2) Nanocrystals: TiO2 is another widely used photocatalyst for the degradation of this compound. Studies have shown that under UV irradiation, TiO2 can completely mineralize this compound into carbon dioxide, water, nitrogen gas, and inorganic ions like ammonium (B1175870), nitrate (B79036), and sulfate (B86663). The process involves the generation of highly reactive hydroxyl radicals on the surface of the TiO2 nanoparticles, which then attack the dye molecules. The efficiency of the degradation process is dependent on several operational parameters including the initial concentration of the dye, the concentration of the TiO2 catalyst, and the pH of the solution.
Interactive Data Table: Performance of Metal Oxide Nanocrystals in this compound Degradation
| Photocatalyst | Synthesis Method | Crystallite Size (nm) | Bandgap (eV) | Degradation Efficiency (%) | Time (min) | Light Source |
| ZnO | Green Synthesis (Coconut Husk Extract) | 48 | 2.93 | 97 | 100 | UV |
| TiO2 | Not Specified | Not Specified | Not Specified | Complete Mineralization | Not Specified | UV |
To enhance the photocatalytic activity and simplify the recovery of catalysts, researchers have developed hybrid nanocomposites that combine the properties of different materials.
TiO2/Grass-Derived Cellulose (B213188)/Chitosan (B1678972): A composite film of TiO2 combined with grass-derived cellulose and chitosan has been developed for the removal of this compound. This biopolymer-based composite works through a synergistic mechanism of adsorption and photodegradation. The material is particularly effective in acidic pH ranges. Characterization using Fourier Transform-Infrared (FT-IR) spectroscopy, X-ray diffraction (XRD), and scanning electron microscopy (SEM) has confirmed the successful formation of the composite. The removal of this compound by this composite follows a pseudo-second-order kinetic model, indicating that the rate-limiting step may be chemisorption. researchgate.netije.ir The Langmuir isotherm model also fits the data well, suggesting monolayer adsorption onto the surface of the composite. researchgate.net The maximum adsorption capacity under UV irradiation was found to be 171.527 mg/g, demonstrating the effective synergy between adsorption and photodegradation. researchgate.net
Polypyrrole-based Copper Oxide–Zinc Oxide (PpCZ): A novel approach involves the use of polypyrrole-based copper oxide–zinc oxide (PpCZ) nanocomposites for the degradation of this compound under visible light. springerprofessional.deresearchgate.net The synthesis of this nanocomposite involves co-precipitation and in-situ polymerization. researchgate.net Characterization has shown average crystallite sizes of 23 nm for the copper oxide-zinc oxide (CZ) and 27 nm for the PpCZ nanocomposite. springerprofessional.de This nanocomposite has demonstrated high efficiency, achieving over 90% degradation of this compound. springerprofessional.deresearchgate.netresearchgate.net The inclusion of polypyrrole enhances the degradation percentage by more than 50% compared to the copper oxide-zinc oxide nanocomposite alone, making it a more efficient and economical option. springerprofessional.de
Green synthesis of nanoparticles offers an environmentally friendly and cost-effective alternative to conventional chemical and physical methods. This approach utilizes biological entities like plant extracts as reducing and stabilizing agents.
Iron Oxide Nanoparticles (IONPs) from Hylocereus undatus extract: Iron oxide nanoparticles have been synthesized using the fruit extract of Hylocereus undatus (dragon fruit). acs.orgacs.orgnih.govresearchgate.netnih.gov The phytochemicals present in the extract facilitate the reduction of iron salts to form IONPs. These green-synthesized IONPs have proven to be efficient photocatalysts for the degradation of this compound, with the reaction following pseudo-first-order kinetics. acs.orgacs.orgnih.govresearchgate.net The degradation efficiency is influenced by the initial dye concentration, the amount of the photocatalyst, and the pH of the solution. acs.orgacs.org For instance, at a catalyst loading of 2 mg/L and a pH of 3, a 20 ppm solution of this compound reached almost 99% degradation within 9 hours. acs.org
Asparagine-Capped Silver Nanoparticles (Asp-AgNPs): Asparagine-capped silver nanoparticles have been synthesized and evaluated for their ability to photocatalytically degrade this compound. benthamdirect.comresearchgate.netbenthamscience.com These nanoparticles have demonstrated remarkable efficacy, achieving approximately 95.4% reduction of the dye within 60 minutes under optimized conditions. benthamdirect.comresearchgate.netbenthamscience.com This highlights the potential of amino acid-capped silver nanoparticles as effective catalysts for the degradation of toxic dyes. benthamdirect.combenthamscience.com
Interactive Data Table: Performance of Green Synthesized Nanoparticles in this compound Degradation
| Photocatalyst | Green Source | Degradation Efficiency (%) | Time | Kinetic Model |
| Iron Oxide Nanoparticles | Hylocereus undatus extract | ~99 | 9 hours (for 20 ppm solution) | Pseudo-First-Order |
| Asparagine-Capped Silver Nanoparticles | Asparagine | 95.4 | 60 minutes | Not Specified |
To understand the reaction rates and mechanisms of photocatalytic degradation, kinetic models are employed. These models provide valuable insights into the efficiency of the photocatalytic process and the factors that influence it.
Pseudo-First-Order Kinetics: The photocatalytic degradation of this compound often follows pseudo-first-order kinetics, particularly when using catalysts like ZnO nanocrystals and green-synthesized iron oxide nanoparticles. acs.orgnih.govmdpi.comcabidigitallibrary.org This model assumes that the rate of reaction is directly proportional to the concentration of the dye. The degradation rate constants for this compound using ZnO nanocrystals were found to be 0.0047 min⁻¹, 0.0143 min⁻¹, and 0.0217 min⁻¹ at pH values of 4, 7, and 10, respectively. mdpi.com For IONPs synthesized from Hylocereus undatus, the rate constant increases with an increase in catalyst concentration. acs.org The degradation of this compound using TiO2 has also been shown to follow a pseudo-first-order kinetic according to the Langmuir–Hinshelwood model. researchgate.net
Pseudo-Second-Order Kinetics: In some cases, the degradation process is better described by a pseudo-second-order kinetic model. This is observed in the removal of this compound using a TiO2/grass-derived cellulose/chitosan composite film. researchgate.net The adherence to this model (with a high correlation coefficient, R² = 0.997) suggests that the rate-limiting step may involve chemisorption, where the dye molecules bind to the surface of the photocatalyst. researchgate.net
Influence of Reaction Parameters on Photocatalytic Efficiency
The pH of the aqueous solution is a critical parameter in the photocatalytic degradation of this compound, as it influences the surface charge of the photocatalyst and the chemical form of the dye, thereby affecting the adsorption and degradation processes. nih.govmdpi.com
Research has consistently shown that the degradation of this compound is significantly more efficient in acidic conditions compared to neutral or alkaline environments. nih.gov For instance, using iron oxide nanoparticles (IONPs) as a photocatalyst, the degradation efficiency was highest at pH 1, achieving almost 90% degradation, while at pH 4, the efficiency was around 80%. nih.gov In contrast, under basic conditions of pH 8 and pH 11, the degradation efficiency dropped to approximately 40% and 35%, respectively. nih.gov This trend is attributed to the fact that acidic conditions favor the generation of hydroxyl radicals, which are the primary species responsible for the oxidative degradation of the dye. nih.gov
Conversely, when using ZnO nanocrystals as the photocatalyst, a different trend was observed. The lowest degradation performance of approximately 33% was obtained at an acidic pH of 4. mdpi.com The degradation efficiency increased in neutral and alkaline conditions, with the highest degradation achieved at pH 10. mdpi.com This is because this compound is an anionic dye, and at higher pH, the surface of ZnO becomes negatively charged, which may not be ideal. However, the increased availability of hydroxide (B78521) ions (OH⁻) at higher pH levels can lead to greater production of hydroxyl radicals (•OH) upon irradiation, which are potent oxidizing agents, thus enhancing degradation. mdpi.com The degradation rate constants (k) for this compound using ZnO were found to be 0.0047, 0.0143, and 0.0217 min⁻¹ at pH values of 4, 7, and 10, respectively. mdpi.com
Interactive Data Table: Effect of pH on this compound Degradation Efficiency
| Catalyst | pH | Degradation Efficiency (%) | Reference |
| Iron Oxide Nanoparticles | 1 | ~90 | nih.gov |
| Iron Oxide Nanoparticles | 4 | ~80 | nih.gov |
| Iron Oxide Nanoparticles | 8 | ~40 | nih.gov |
| Iron Oxide Nanoparticles | 11 | ~35 | nih.gov |
| Zinc Oxide Nanocrystals | 4 | ~33 | mdpi.com |
| Zinc Oxide Nanocrystals | 10 | ~97 | mdpi.com |
The initial concentration of this compound and the amount of photocatalyst used are crucial factors that directly impact the efficiency of the degradation process.
Initial Dye Concentration: An increase in the initial dye concentration generally leads to a decrease in the degradation efficiency. mdpi.com For example, using ZnO nanocrystals, increasing the this compound concentration from 5 ppm to 20 ppm resulted in a decrease in degradation from 97% to 56%. mdpi.com This phenomenon is attributed to the reduced penetration of light to the catalyst's surface as the dye concentration increases. mdpi.com At higher concentrations, more dye molecules are adsorbed on the surface of the catalyst, which can block the active sites and hinder the generation of highly reactive hydroxyl radicals. mdpi.com Studies with iron oxide nanoparticles also showed that a lower initial concentration of 20 ppm achieved nearly 99% degradation faster than a higher concentration of 40 ppm. nih.gov
Catalyst Loading: Optimizing the catalyst loading is essential for maximizing degradation efficiency. An increase in the catalyst dose generally enhances the degradation rate up to a certain point. mdpi.com This is because a higher catalyst loading provides more active sites for the reaction. mdpi.comuitm.edu.my For instance, when the dosage of ZnO nanocrystals was increased from 5 mg to 15 mg, the degradation of this compound improved from 61% to 97%. mdpi.com Similarly, with iron oxide nanoparticles, increasing the catalyst concentration from 2 mg/L to 8 mg/L significantly increased the degradation percentage from 58% to 95% within 7 hours. nih.gov However, beyond an optimal concentration, the degradation rate may decrease. This can be due to the increased turbidity of the solution, which scatters the light and reduces its penetration, as well as the potential for catalyst particle aggregation, which reduces the effective surface area. uitm.edu.my
Interactive Data Table: Effect of Initial Concentration and Catalyst Loading
| Catalyst | Parameter | Value | Degradation Efficiency (%) | Reference |
| ZnO Nanocrystals | Initial Concentration | 5 ppm | 97 | mdpi.com |
| ZnO Nanocrystals | Initial Concentration | 20 ppm | 56 | mdpi.com |
| ZnO Nanocrystals | Catalyst Loading | 5 mg | 61 | mdpi.com |
| ZnO Nanocrystals | Catalyst Loading | 15 mg | 97 | mdpi.com |
| Iron Oxide Nanoparticles | Catalyst Loading | 2 mg/L | 58 | nih.gov |
| Iron Oxide Nanoparticles | Catalyst Loading | 8 mg/L | 95 | nih.gov |
The type of light source, specifically ultraviolet (UV) versus visible light, plays a significant role in the photocatalytic degradation of this compound, with the efficiency largely dependent on the bandgap of the photocatalyst used.
For catalysts like ZnO, which are highly active in the UV domain, UV irradiation results in significantly higher degradation efficiency compared to visible light. mdpi.com In one study, ZnO nanocrystals achieved approximately 97% degradation of this compound under UV irradiation within 100 minutes, whereas visible light resulted in only about 22% degradation in the same timeframe. mdpi.com This is because the UV-Vis spectrum of the synthesized ZnO nanocrystals showed strong absorption in the UV region, indicating its photoactivity is primarily driven by UV light. mdpi.com
However, modifications to catalysts can enhance their activity under visible light. For example, a magnetic photocatalyst, Fe₃O₄/TiO₂-Ag, was developed to be responsive to visible light. scientific.net This composite material achieved a degradation yield of 72.53% under visible light irradiation, which was comparable to the 82.18% achieved under UV irradiation. scientific.net Similarly, polypyrrole-based copper oxide-zinc oxide nanocomposites have been shown to achieve over 90% degradation of this compound under visible light, demonstrating a significant enhancement compared to the base nanocomposite. proquest.comspringerprofessional.de
Interactive Data Table: Degradation Efficiency under Different Light Sources
| Catalyst | Light Source | Degradation Efficiency (%) | Time (min) | Reference |
| ZnO Nanocrystals | UV Light | ~97 | 100 | mdpi.com |
| ZnO Nanocrystals | Visible Light | ~22 | 100 | mdpi.com |
| Fe₃O₄/TiO₂-Ag | UV Light | 82.18 | 180 | scientific.net |
| Fe₃O₄/TiO₂-Ag | Visible Light | 72.53 | 180 | scientific.net |
| Polypyrrole-based CuO-ZnO | Visible Light | >90 | Not Specified | proquest.com |
Proposed Degradation Pathways and Intermediates Identification
The photocatalytic degradation of this compound involves the generation of highly reactive oxygen species, primarily hydroxyl radicals (•OH), which attack the azo dye molecule, leading to its breakdown. nih.govacs.org The process is initiated by the excitation of the semiconductor photocatalyst by light, which generates electron-hole pairs. nih.gov These charge carriers then react with water and dissolved oxygen to produce hydroxyl and superoxide (B77818) radicals. acs.org
The oxidative degradation by these radicals leads to the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the color of the dye. This initial step results in the decolorization of the solution. Subsequently, the aromatic rings are opened, leading to the formation of various smaller organic intermediates. researchgate.net While detailed identification of all intermediates is complex, studies using techniques like GC-MS have identified some of the breakdown products. For instance, in the degradation of a similar dye, murexide, intermediates such as various amines (iminomethaniminium and acetamide) were identified. researchgate.net The complete degradation process ultimately leads to the mineralization of this compound into harmless inorganic substances like carbon dioxide (CO₂), water (H₂O), and inorganic ions such as ammonium (NH₄⁺), nitrate (NO₃⁻), and sulfate (SO₄²⁻). researchgate.netacs.org
Adsorption Processes for this compound Removal
Adsorption is a simple and effective technique for the removal of dyes like this compound from aqueous solutions. researchgate.net This process involves the accumulation of the dye molecules (adsorbate) onto the surface of a solid material (adsorbent). Various low-cost and waste materials have been investigated for their potential to adsorb this compound.
The efficiency of the adsorption process is influenced by several factors, including pH, adsorbent dosage, initial dye concentration, and temperature. The pH of the solution is a particularly critical parameter. For the adsorption of the anionic this compound dye, a lower pH is generally more favorable. For instance, the optimal pH for its biosorption onto water hyacinth leaves was found to be between 1.5 and 2.0. researchgate.net Similarly, using adsorbents like bottom ash and de-oiled soya, the maximum uptake of this compound was observed at a pH of 2.0. researchgate.net Using carbonized pistachio shell magnetic nanoparticles, the highest removal of 94% was achieved at pH 2. mdpi.com This is because at low pH, the surface of the adsorbent becomes positively charged, which enhances the electrostatic attraction with the anionic dye molecules. mdpi.com
The amount of adsorbent also plays a crucial role. An increase in the adsorbent dose generally leads to a higher percentage of dye removal due to the increased surface area and availability of more active adsorption sites. mdpi.comresearchgate.net For example, with carbonized pistachio shell magnetic nanoparticles, the percent removal of this compound increased as the adsorbent weight was increased, reaching a maximum adsorption of 94.83% with 1.6 g of the adsorbent. mdpi.com
The initial concentration of the dye also affects the adsorption capacity. An increase in the initial concentration can lead to a higher equilibrium adsorption capacity, but the percentage of removal might decrease due to the saturation of available binding sites. deswater.com
Interactive Data Table: Optimal Conditions for this compound Adsorption
| Adsorbent | Optimal pH | Adsorbent Dose | Initial Concentration | Removal Efficiency (%) | Reference |
| Bottom Ash | 2.0 | 0.05 g | 10 x 10⁻⁵ M | Not Specified | researchgate.net |
| De-oiled Soya | 2.0 | 0.05 g | 10 x 10⁻⁵ M | Not Specified | researchgate.net |
| Water Hyacinth Leaves | 1.5 - 2.0 | Not Specified | Not Specified | Not Specified | researchgate.net |
| Carbonized Pistachio Shell Magnetic Nanoparticles | 2 | 1.6 g | 100 ppm | 94.83 | mdpi.com |
| Hen Egg Membrane | 3 | Not Specified | Not Specified | Not Specified | semanticscholar.org |
Design and Synthesis of Advanced Adsorbent Materials
The quest for efficient and economical adsorbent materials has driven research into a variety of precursors and synthesis methods. These materials are broadly categorized into carbon-based, biomass-derived, and composite adsorbents, each exhibiting unique surface characteristics and adsorption capacities.
Activated carbon, renowned for its high surface area and porous structure, is a widely studied adsorbent for dye removal. Various raw materials have been utilized for its production, including coconut shells, mahogany sawdust, and rice husks. tandfonline.com For instance, activated carbon derived from Gmelina arborea bark, treated with nitric acid and phosphoric acid, has been investigated for this compound adsorption. deswater.comicm.edu.pl The effectiveness of these carbons is largely dependent on their surface chemistry and pore size distribution. frontiersin.orgyildiz.edu.tr
Fly ash, a waste product from thermal power plants, presents a low-cost alternative for this compound removal. tandfonline.comresearchgate.net Its efficacy is attributed to the presence of various metal oxides which can interact with the dye molecules. Studies have demonstrated that both activated carbon and fly ash can effectively remove this compound from aqueous solutions. tandfonline.com
In recent years, there has been a growing interest in utilizing agricultural and biological waste materials for the synthesis of adsorbents, aligning with the principles of a circular economy. researchgate.netbohrium.com These biomass-derived adsorbents are often abundant, inexpensive, and biodegradable. frontiersin.orgbohrium.com
Examples of biomass-derived adsorbents for this compound include:
Carbonized Pistachio Shells: These have been used to create magnetic nanoparticles that show excellent efficiency in removing this compound. mdpi.comresearchgate.net
Modified Shrimp Shells: Shrimp shells, a byproduct of the seafood industry, can be modified with polyethyleneimine to enhance their adsorption capacity for this compound. researchgate.net
Water Hyacinth Leaves: This invasive aquatic plant has been explored as a biosorbent for this compound, demonstrating the potential of waste biomass in water remediation. researchgate.net
The performance of these materials is often influenced by factors such as pH, contact time, and initial dye concentration. researchgate.net
To further enhance the adsorption capacity and selectivity of adsorbents, researchers have focused on developing composite materials and employing surface modification techniques. nih.govmdpi.comnih.gov Composites, such as those made from iron-manganese bimetal oxides, offer improved physical and chemical properties for dye sorption. researchgate.net
Surface modification aims to introduce specific functional groups onto the adsorbent's surface to increase its affinity for the target pollutant. biointerfaceresearch.com For example, the modification of shrimp shells with polyethylenimine (PEI) introduces amine groups, which can effectively bind with the anionic this compound dye. researchgate.net Similarly, the integration of chitosan with three-dimensional graphene oxide creates a biopolymer with abundant hydroxyl and amino groups, providing more active sites for dye molecule attachment through ionic interactions and hydrogen bonding. hw.ac.uk
Adsorption Isotherm Modeling (Langmuir, Freundlich)
Adsorption isotherms are crucial for describing the equilibrium relationship between the amount of adsorbate on the adsorbent and the concentration of the adsorbate in the solution at a constant temperature. researchgate.net The Langmuir and Freundlich models are the most commonly used isotherms to analyze the adsorption of this compound. tandfonline.commdpi.com
The Langmuir isotherm assumes monolayer adsorption onto a homogeneous surface with a finite number of identical active sites. ekb.eg It is often indicative of a favorable adsorption process when the separation factor, R_L, is between 0 and 1. phytopharmajournal.com
The Freundlich isotherm , on the other hand, is an empirical model that describes adsorption on heterogeneous surfaces and does not assume monolayer coverage. ekb.egcyberleninka.ru The Freundlich constant 'n' provides an indication of the favorability of the adsorption process. researchgate.net
Numerous studies have shown that the adsorption of this compound onto various adsorbents, such as modified shrimp shells and carbonized pistachio shell magnetic nanoparticles, is well-described by the Langmuir model, suggesting a monolayer adsorption process. mdpi.comresearchgate.net However, in some cases, like with Fe-modified bentonite (B74815) clay, the Freundlich model provides a better fit, indicating a heterogeneous surface. cyberleninka.ru
| Adsorbent | Best Fit Isotherm Model | Maximum Adsorption Capacity (q_m) (mg/g) | Reference |
|---|---|---|---|
| Modified Shrimp Shell-PEI | Langmuir | 121.951 | researchgate.net |
| Carbonized Pistachio Shell-Magnetic Nanoparticles | Langmuir | 97 | mdpi.com |
| Fe-Modified Bentonite Clay | Freundlich | 88.5 | cyberleninka.ru |
| Hen Egg Membrane | Langmuir | 40.89 | researchgate.net |
Adsorption Kinetic Studies and Rate Limiting Steps (Pseudo-First-Order, Pseudo-Second-Order, Particle Diffusion, Film Diffusion)
Adsorption kinetics describe the rate of adsorbate uptake on the adsorbent and provide insights into the mechanism of adsorption. The pseudo-first-order and pseudo-second-order models are widely used to analyze the kinetic data of this compound adsorption. mdpi.com
The pseudo-first-order model assumes that the rate of adsorption is proportional to the number of available active sites. phytopharmajournal.com The pseudo-second-order model suggests that the rate-limiting step is chemisorption involving valence forces through sharing or exchange of electrons between the adsorbent and adsorbate. phytopharmajournal.com
Research has consistently shown that the adsorption of this compound onto a variety of adsorbents, including carbonized pistachio shell magnetic nanoparticles, modified shrimp shells, and activated carbon from Gmelina arborea bark, follows the pseudo-second-order kinetics. mdpi.comresearchgate.netresearchgate.net This indicates that chemical adsorption is the dominant mechanism.
To understand the diffusion mechanism, intra-particle diffusion and liquid film diffusion models are often applied. The Boyd model can help to determine whether the adsorption process is controlled by film diffusion or particle diffusion. researchgate.net For instance, in the case of this compound adsorption on NATPAAC from G. aborea bark, the process was found to be controlled by liquid film diffusion. icm.edu.plresearchgate.net
| Adsorbent | Best Fit Kinetic Model | Rate Limiting Step | Reference |
|---|---|---|---|
| Carbonized Pistachio Shell-Magnetic Nanoparticles | Pseudo-Second-Order | Not specified | mdpi.com |
| Modified Shrimp Shell-PEI | Pseudo-Second-Order | Not specified | researchgate.net |
| NATPAAC from G. aborea Bark | Pseudo-Second-Order | Liquid Film Diffusion | icm.edu.plresearchgate.net |
Thermodynamic Analysis of Adsorption Processes (Enthalpy, Entropy, Free Energy)
Thermodynamic parameters, including the change in Gibbs free energy (ΔG°), enthalpy (ΔH°), and entropy (ΔS°), are calculated to determine the spontaneity and nature of the adsorption process.
Gibbs Free Energy (ΔG°): Negative values of ΔG° indicate that the adsorption process is spontaneous.
Enthalpy (ΔH°): A positive ΔH° suggests an endothermic process, where adsorption is favored at higher temperatures, while a negative ΔH° indicates an exothermic process.
Entropy (ΔS°): A positive ΔS° reflects an increase in the randomness at the solid-solution interface during adsorption.
Studies on the adsorption of this compound have shown varied thermodynamic behaviors depending on the adsorbent. For example, the adsorption onto amino-functionalized graphene was found to be spontaneous and endothermic. researchgate.net Similarly, the adsorption on fly ash and certain activated carbons was also determined to be endothermic and spontaneous. tandfonline.com A negative ΔG° value was also obtained for the adsorption on nitric acid modified-H3PO4-activated carbon, confirming the spontaneity of the process. deswater.com
| Adsorbent | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) | Nature of Process | Reference |
|---|---|---|---|---|---|
| Amino-functionalized Graphene (NH2-G) | -4.729 to -5.592 | 8.120 | 43.08 | Spontaneous and Endothermic | researchgate.net |
| Nitric acid modified-H3PO4-activated carbon | -11.248 | Not specified | Not specified | Spontaneous and Favorable | deswater.com |
Electrochemical Degradation Research
Electrochemical methods offer a promising alternative for the degradation of recalcitrant dyes like this compound. Research in this area has focused on electrode performance, understanding reaction mechanisms, and evaluating treatment efficiency.
The choice of electrode material significantly impacts the efficiency of the electrochemical degradation process. A comparative study between platinum (Pt) and steel foil electrodes for the degradation of this compound found that both are effective, but platinum shows superior performance. ewra.netresearchgate.net Both platinum and steel electrodes demonstrated high stability and resistance in acidic and basic environments without deactivation. ewra.net However, the chemical oxygen demand (COD) removal was higher with the platinum electrode. ewra.netresearchgate.net
Table 2: Performance Comparison of Platinum vs. Steel Electrodes for this compound Degradation
| Parameter | Platinum (Pt) Electrode | Steel Electrode |
|---|---|---|
| First-Order Rate Constant (k) | 2.41 x 10⁻² abs min⁻¹ | 2.30 x 10⁻² abs min⁻¹ |
| Initial COD | 2160 ppm | 2160 ppm |
| Final COD | 180 ppm | 292 ppm |
| COD Removal Efficiency | 91.7% | 86.5% |
Data sourced from Jain et al. ewra.netresearchgate.net
The electrochemical degradation of this compound primarily targets the azo (–N=N–) group, which is responsible for its color. The process is an irreversible reduction that occurs at the cathode. ewra.net A proposed mechanism, based on coulometry and spectral analysis, involves a four-electron (4e⁻) transfer. ewra.netresearchgate.net
The mechanism proceeds as follows:
The azo molecule is protonated in the medium.
The rate-determining step involves the reduction of the protonated azo group via the intake of two electrons (2e⁻), forming a hydrazo moiety (–NH–NH–). ewra.net
This hydrazo intermediate then consumes another two electrons and protons, leading to the cleavage of the bond. ewra.net
The cleavage results in the formation of two decomposition products, identified as metanillic acid and p-aminodiphenylamine. researchgate.net
Kinetic studies reveal that the electrochemical degradation of this compound follows first-order reaction kinetics for both platinum and steel electrodes. ewra.netresearchgate.netresearchgate.net The efficiency of the treatment is commonly assessed by monitoring the reduction in color and, more quantitatively, the decrease in Chemical Oxygen Demand (COD). COD measures the amount of oxygen required to oxidize the organic matter in the water, serving as an indicator of pollution. ewra.netmdpi.com
During the electrochemical treatment of a this compound solution, a significant reduction in COD was observed. With a platinum electrode, the COD value decreased from an initial 2160 mg L⁻¹ to a final value of 180 mg L⁻¹. ewra.netresearchgate.net Using a steel electrode, the COD was reduced from 2160 mg L⁻¹ to 292 mg L⁻¹. ewra.netresearchgate.net This substantial decrease indicates effective mineralization of the dye and its intermediates, rendering the effluent less toxic. ewra.net After the process, no electroactive breakdown products were detected, signifying a complete reduction of the primary chromophoric group. ewra.netresearchgate.net
Biodegradation and Biotransformation Studies
Biological treatment methods utilizing microorganisms present an eco-friendly and cost-effective approach for the remediation of dye-contaminated wastewater.
Researchers have successfully isolated and identified several bacterial strains capable of decolorizing and degrading this compound. These microorganisms are often sourced from environments previously contaminated with dyes, such as industrial soil. researchgate.netnih.gov
Bacillus sp. : Several strains of Bacillus have been identified as effective degraders of this compound. For example, Bacillus sp. strain AK1, isolated from dye-contaminated soil, completely decolorized 200 mg L⁻¹ of the dye within 27 hours under optimal conditions. researchgate.netnih.govresearchgate.net Another isolated strain, Bacillus sp. strain Neni-10, achieved complete decolorization of 100 mg/L of this compound within three days. nih.govresearchgate.net
Lysinibacillus sp. : Lysinibacillus sp. strain AK2, also isolated from dye industry soil, demonstrated even faster decolorization, completely removing 200 mg L⁻¹ of this compound in just 12 hours. researchgate.netnih.govresearchgate.net This strain, along with Bacillus sp. AK1, was found to decolorize effectively over a broad pH range (5.5-9.0, optimum at 7.2) and at a temperature of 40°C. nih.govresearchgate.net The degradation process in these strains involves the enzyme azoreductase. nih.govresearchgate.net
Pseudomonas sp. : Strains of Pseudomonas have also been characterized for their ability to remediate this compound. Pseudomonas sp. strain UPM291 showed optimal decolorization efficiency at a pH of 6.5 and was effective in NaCl concentrations up to 10 g/L. researchgate.nethibiscuspublisher.com
These studies highlight that specific bacterial strains can be highly effective for the bioremediation of this compound, with phytotoxicity tests confirming that the degradation products are significantly less toxic than the parent dye. researchgate.netnih.govresearchgate.net
Table 3: Examples of this compound-Degrading Microorganisms
| Microorganism | Source of Isolation | Decolorization Performance | Optimal Conditions |
|---|---|---|---|
| Bacillus sp. AK1 | Dye contaminated soil | 200 mg L⁻¹ in 27 hours | pH 7.2, Temp 40°C |
| Lysinibacillus sp. AK2 | Dye contaminated soil | 200 mg L⁻¹ in 12 hours | pH 7.2, Temp 40°C |
| Bacillus sp. Neni-10 | Soils from West Sumatera | 100 mg L⁻¹ in 3 days | pH 6.3, Temp 34°C |
| Pseudomonas sp. UPM291 | Juru Industrial Park | High efficiency | pH 6.5, NaCl up to 10 g/L |
Enzymatic Pathways of Azo Bond Cleavage (e.g., Azoreductase Activity)
The crucial first step in the microbial degradation of this compound is the reductive cleavage of its azo bond (-N=N-). This reaction is primarily catalyzed by a class of enzymes known as azoreductases. nih.govresearchgate.netresearchgate.net Microbial azoreductases are typically flavin-containing enzymes that utilize NADH or NADPH as electron donors to break the nitrogen-nitrogen double bond, resulting in the formation of colorless aromatic amines. nih.gov
In studies involving bacterial strains capable of degrading this compound, such as Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2, the induction of azoreductase activity has been observed in the presence of the dye. nih.gov This indicates that this compound serves as a substrate that triggers the synthesis of the necessary enzymes for its breakdown. The enzymatic reaction transforms the parent dye molecule into smaller, less colored, and often less toxic intermediate compounds. nih.gov
The general mechanism involves the transfer of electrons from a reduced cofactor (like NADH) to the flavin prosthetic group of the azoreductase. The reduced flavin then transfers these electrons to the azo bond of this compound, leading to its cleavage. This process is a key component of the bioremediation strategy for wastewaters containing this and other azo dyes.
Biotransformation Products Identification and Pathway Elucidation
Following the enzymatic cleavage of the azo bond in this compound, several intermediate compounds are formed. The identification of these biotransformation products is essential for elucidating the complete degradation pathway and assessing the detoxification process. Various analytical techniques are employed for the separation and identification of these metabolites, including Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Gas Chromatography-Mass Spectrometry (GC/MS). nih.govsigmaaldrich.comresearchgate.net
In the case of this compound degradation by Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2, the primary biotransformation products have been identified as metanilic acid and p-aminodiphenylamine. researchgate.net The appearance of these compounds coincides with the disappearance of this compound from the culture medium. nih.gov
The proposed biotransformation pathway begins with the azoreductase-mediated cleavage of the azo bond of this compound. This reductive cleavage results in the formation of the two primary aromatic amines: metanilic acid and p-aminodiphenylamine. Further degradation of these aromatic amines may occur, leading to their complete mineralization into simpler inorganic compounds under specific environmental conditions and with suitable microbial consortia.
Optimization of Bioremediation Parameters (pH, Temperature, and Salinity)
The efficiency of microbial degradation of this compound is significantly influenced by various environmental parameters, including pH, temperature, and salinity. Optimizing these conditions is critical for enhancing the rate and extent of dye decolorization and degradation in practical bioremediation applications.
pH: The pH of the medium affects the activity of the degradative enzymes and the transport of the dye across the microbial cell membrane. For Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2, the optimal pH for this compound decolorization was found to be 7.2. nih.gov Similarly, for Pseudomonas sp. strain UPM291, the optimal efficacy was observed at a pH of 6.5. hibiscuspublisher.com Both acidic and highly alkaline conditions tend to reduce the decolorization efficiency. nih.govhibiscuspublisher.com
Temperature: Temperature plays a vital role in microbial growth and enzyme kinetics. Studies have shown that for Bacillus sp. strain AK1 and Lysinibacillus sp. strain AK2, the most efficient decolorization of this compound occurs at 40°C. nih.govsigmaaldrich.com For Pseudomonas sp. strain UPM291, the maximum decolorization efficiency was achieved at 35°C. hibiscuspublisher.com Deviations from the optimal temperature can lead to a significant decrease in the degradation rate.
Salinity: The concentration of salts, often measured as NaCl content, is another important factor, especially in the context of industrial wastewater which can have high salinity. For Pseudomonas sp. strain UPM291, the most effective decolorization occurs at NaCl concentrations up to 10 g/L, with a decline in efficiency at higher concentrations. hibiscuspublisher.com
The interactive data tables below summarize the research findings on the optimization of these parameters for different bacterial strains.
Interactive Data Table: Effect of pH on this compound Decolorization
| Bacterial Strain | pH 4.0 | pH 5.5 | pH 7.2 | pH 8.0 | pH 9.0 |
| Bacillus sp. AK1 | 8.0% | - | 98.5% | 80.0% | - |
| Lysinibacillus sp. AK2 | 15.0% | - | 99.9% | 84.0% | - |
| Pseudomonas sp. UPM291 | - | - | 60-70% | 60% | - |
Interactive Data Table: Effect of Temperature on this compound Decolorization
| Bacterial Strain | 35°C | 40°C | 50°C |
| Pseudomonas sp. UPM291 | ~100% | - | ~20% |
| Bacillus sp. AK1 | - | Most Efficient | - |
| Lysinibacillus sp. AK2 | - | Most Efficient | - |
Interactive Data Table: Effect of Salinity (NaCl) on this compound Decolorization
| Bacterial Strain | Up to 10 g/L | 15 g/L | 20 g/L | 30 g/L |
| Pseudomonas sp. UPM291 | 90-100% | ~70% | ~40% | ~20% |
Mechanistic Investigations of Biological Interactions Non Clinical Models
In Vitro Studies on Biotransformation and Metabolic Fate
In vitro investigations utilizing liver preparations have been instrumental in elucidating the metabolic pathways of Metanil yellow. Studies have shown that the biotransformation of this azo dye primarily occurs in the liver. nih.gov The metabolic process involves the reductive cleavage of the azo bond, leading to the formation of aromatic amines. The principal metabolites identified from this biotransformation are metanilic acid and p-aminodiphenylamine. nih.gov
Research on hepatic and intestinal tissues has revealed that exposure to this compound can lead to significant biochemical alterations. For instance, studies have recorded a notable depletion of glutathione (B108866) levels, ranging from 33-52%, in both liver and intestinal tissues. This depletion is accompanied by a substantial increase in lipid peroxidation, with observed increases of 49-121%. These findings suggest that the metabolism of this compound is associated with the induction of oxidative stress at a cellular level.
This compound has been identified as a significant modulator of various xenobiotic-metabolizing enzymes in hepatic and intestinal systems. It acts as a bifunctional inducer, affecting both Phase I and Phase II detoxification enzymes. nih.gov
Phase I Enzyme Modulation: Investigations have demonstrated that this compound induces the activity of cytochrome P-450 (P-450) and its dependent monooxygenases. nih.gov A significant induction of P-450 (48%) and a more pronounced increase in the activity of aryl hydrocarbon hydroxylase (AHH), a P-450-dependent enzyme, have been observed in the liver (100%) and intestine (99-223%). nih.gov Spectroscopic analysis of microsomes induced by this compound showed an increase in P-450 content along with a 2.2 nm shift in the Soret region, suggesting the induction of specific P-450 isozymes. nih.gov
Phase II Enzyme Modulation: The compound also substantially induces key Phase II cytosolic enzymes. nih.gov Glutathione S-transferase (GST) activity was found to be significantly increased in both the liver (136%) and intestinal tissues (32%). nih.gov Similarly, quinone reductase (QR) activity was also induced in hepatic (92%) and intestinal (20%) tissues. nih.gov The induction of these enzymes suggests an activation of cellular defense mechanisms in response to the metabolic products of this compound. nih.gov It is proposed that this compound may exert its inductive effects through the cytosolic aryl hydrocarbon (Ah) receptor. nih.gov
| Enzyme | Tissue | Observed Induction (%) | Reference |
|---|---|---|---|
| Cytochrome P-450 | Liver | 48% | nih.gov |
| Aryl Hydrocarbon Hydroxylase (AHH) | Liver | 100% | nih.gov |
| Aryl Hydrocarbon Hydroxylase (AHH) | Intestine | 99-223% | |
| Glutathione S-transferase (GST) | Liver | 136% | nih.gov |
| Glutathione S-transferase (GST) | Intestine | 32% | |
| Quinone Reductase (QR) | Liver | 92% | nih.gov |
| Quinone Reductase (QR) | Intestine | 20% | |
| Ethoxyresorufin-O-deethylase | Liver | 228% | nih.gov |
Molecular Interactions with Biological Macromolecules
Studies on the interaction of this compound with plasma proteins have shown that the dye exhibits a notable binding affinity for serum proteins. tandfonline.com Chromatographic and electrophoretic analyses have revealed that this compound has a greater affinity for albumin compared to globulins. tandfonline.com
Interestingly, the primary metabolite of this compound, p-aminodiphenylamine, also interacts with serum proteins but displays a different binding preference. This metabolite preferentially binds to the globulin fractions of serum protein. tandfonline.com Despite this preference, a stable binding interaction between p-aminodiphenylamine and bovine serum albumin (BSA) alone has also been observed. tandfonline.com
The mechanism underlying the interaction between this compound and serum albumin is presumed to involve electrostatic forces. tandfonline.com This suggests that the binding is driven by the attraction between charged regions on the dye molecule and the protein surface.
For the metabolite p-aminodiphenylamine, its binding to proteins appears to be quite stable. This interaction is accompanied by a significant conformational change, as evidenced by a shift in the absorbance maximum from 430 nm to 500 nm upon binding. tandfonline.com Further investigation into the binding site has indicated that the aspartic acid moiety of the protein is one of the key units involved in the binding of p-aminodiphenylamine to proteins. tandfonline.com
Cellular and Subcellular Perturbations in Experimental Models
In non-clinical models, this compound has been shown to induce significant perturbations at the cellular and subcellular levels, particularly in the context of cell cycle regulation. Research indicates that this compound can act as a tumor promoter in hepatocarcinogenesis by altering the expression of genes associated with hyper-proliferation. nih.gov
Experimental models have demonstrated that administration of this compound leads to an elevated level of Proliferating Cell Nuclear Antigen (PCNA), a key marker of cell proliferation. nih.gov Furthermore, it causes a dysregulation of critical cell cycle checkpoints by increasing the expression of specific cell cycle regulatory proteins. nih.gov Western and Northern blot analyses have confirmed increased expression of both cyclin D1 and its associated kinase cdk4, which regulate the G1/S checkpoint, as well as cyclin B1 and its associated kinase cdc2, which control the G2/M checkpoint. nih.gov This evidence strongly suggests a link between the tumor-promoting activity of this compound and the dysregulation of crucial cell cycle controls. nih.gov The metabolism of azo dyes like this compound by intestinal bacteria can produce aromatic amines that are considered potentially carcinogenic, further highlighting its capacity to induce cellular perturbations. upm.edu.my
Oxidative Stress Induction and Antioxidant Defense Modulation in Non-Human Tissues (e.g., Rat Cerebellar Cortex, Cardiac Tissue)
This compound has been shown to induce oxidative stress in various non-human tissues by disrupting the balance between the production of reactive oxygen species (ROS) and the antioxidant defense systems. In the cerebellar cortex of adult male rats, administration of this compound led to a significant increase in malondialdehyde (MDA), a key indicator of lipid peroxidation. nih.govju.edu.saju.edu.sa This was accompanied by a significant reduction in the levels of crucial antioxidant enzymes, including superoxide (B77818) dismutase (SOD) and glutathione peroxidase (GPx). nih.govju.edu.saju.edu.sa
Similar effects have been observed in other tissues. Studies on the duodenal visceral smooth muscle of rats revealed a significant decrease in the activity of antioxidant enzymes such as catalase (CAT), glutathione peroxidase (GPx), and glutathione reductase (GR) following exposure to this compound. ijrrjournal.com Concurrently, there was a significant increase in the levels of MDA and the activity of lactate (B86563) dehydrogenase (LDH), further indicating oxidative damage. ijrrjournal.comijrrjournal.com In liver and kidney tissues of albino Wistar rats, this compound administration also resulted in reduced activities of SOD, catalase, and reduced glutathione, while MDA levels were significantly elevated. nih.gov
In cardiac tissue, this compound has been found to induce lipid peroxidation and alter the levels of endogenous antioxidant enzymes. thinkindiaquarterly.org Specifically, in goat heart tissue, it was shown to increase the lipid peroxidation level and change the activity of the catalase enzyme. thinkindiaquarterly.org These findings collectively suggest that this compound exposure leads to a state of oxidative stress across different organs by overwhelming the cellular antioxidant capacity, resulting in cellular damage.
Table 1: Effect of this compound on Oxidative Stress Markers in Rat Tissues
| Tissue | Biomarker | Observed Effect | Reference |
|---|---|---|---|
| Cerebellar Cortex | Malondialdehyde (MDA) | Significant Increase | nih.govju.edu.saju.edu.sa |
| Superoxide Dismutase (SOD) | Significant Reduction | nih.govju.edu.saju.edu.sa | |
| Glutathione Peroxidase (GPx) | Significant Reduction | nih.govju.edu.saju.edu.sa | |
| Duodenal Smooth Muscle | Catalase (CAT) | Significant Decrease | ijrrjournal.com |
| Glutathione Peroxidase (GPx) | Significant Decrease | ijrrjournal.com | |
| Glutathione Reductase (GR) | Significant Decrease | ijrrjournal.com | |
| Malondialdehyde (MDA) | Significant Increase | ijrrjournal.comijrrjournal.com | |
| Lactate Dehydrogenase (LDH) | Increased Activity | ijrrjournal.comijrrjournal.com | |
| Liver & Kidney | Superoxide Dismutase (SOD) | Reduced Activity | nih.gov |
| Catalase | Reduced Activity | nih.gov | |
| Reduced Glutathione | Reduced Activity | nih.gov | |
| Malondialdehyde (MDA) | Significant Increase | nih.gov | |
| Cardiac Tissue | Lipid Peroxidation | Induced | thinkindiaquarterly.org |
| Catalase | Altered Activity | thinkindiaquarterly.org |
Investigation of Apoptotic Pathways and Cellular Signaling Alterations (e.g., Caspase-3, Bax expression in Rat models)
Research in rat models has demonstrated that this compound can trigger apoptosis, or programmed cell death, through the modulation of key cellular signaling pathways. In the cerebellar cortex of adult male rats, exposure to this compound resulted in a significant elevation in the expression of cleaved caspase-3, a critical executioner enzyme in the apoptotic cascade. nih.gov Histological examination of the cerebellum in this compound-treated rats revealed Purkinje cells that were irregular and shrunken with condensed (pyknotic) nuclei, which are characteristic features of apoptosis. nih.govekb.eg
The apoptotic process induced by this compound involves the Bcl-2 family of proteins, which are central regulators of apoptosis. Studies have shown that cadmium, another toxic agent, can induce apoptosis through the Cyt-c/Caspase-9/Caspase-3/Bax/Bcl-2 pathway, leading to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. nih.gov While direct evidence for this compound's effect on Bax and Bcl-2 in the provided search results is limited, the significant increase in active caspase-3 suggests the involvement of the intrinsic apoptotic pathway, where Bax plays a crucial role. ekb.eg The observation of pyknotic nuclei in Purkinje and granule cells further supports the hypothesis that apoptosis is a key mechanism of this compound-induced neurotoxicity. ekb.eg
Table 2: Impact of this compound on Apoptotic Markers in Rat Cerebellar Cortex
| Marker | Observed Effect | Significance | Reference |
|---|---|---|---|
| Cleaved Caspase-3 | Significant Elevation | Indicates activation of apoptosis | nih.gov |
| Purkinje Cell Morphology | Irregular, shrunken, condensed nuclei | Characteristic of apoptotic cells | nih.govekb.eg |
| Granule Cell Nuclei | Dark (pyknotic) nuclei | Suggests irreversible chromatin condensation in apoptosis | ekb.eg |
Studies on Astroglial Responses and Neuronal Markers in Animal Cerebellar Cortex (e.g., Glial Fibrillary Acidic Protein, Synaptophysin expression)
This compound exposure has been shown to elicit significant astroglial and neuronal responses in the cerebellar cortex of animal models. A key indicator of astrogliosis, the activation of astrocytes in response to central nervous system injury, is the upregulation of Glial Fibrillary Acidic Protein (GFAP). nih.gov In rats treated with this compound, a significant elevation in GFAP expression was observed in the cerebellar cortex, indicating a pronounced astroglial response to the chemical insult. nih.gov
In addition to the astroglial reaction, this compound also impacts neuronal integrity, as evidenced by changes in the expression of synaptophysin, a protein marker for synaptic vesicles and a key indicator of synaptic density. Studies have revealed a significant reduction in synaptophysin expression in the cerebellar cortex of rats administered with this compound. nih.gov This decrease suggests a loss of synapses and potential disruption of neurotransmission within the cerebellum. Furthermore, histological studies have shown a significant decrease in the mean number of Purkinje cells, which appeared shrunken and distorted, in this compound-treated animals. ekb.eg These findings, coupled with the observed loss of Purkinje neurons in other studies, point towards the neurotoxic effects of this compound on the neuronal architecture of the cerebellum. tandfonline.com
Table 3: this compound's Effect on Astroglial and Neuronal Markers in Rat Cerebellar Cortex
| Marker | Type | Observed Effect | Implication | Reference |
|---|---|---|---|---|
| Glial Fibrillary Acidic Protein (GFAP) | Astroglial | Significant Elevation | Astrogliosis/Neuroinflammation | nih.gov |
| Synaptophysin | Neuronal (Synaptic) | Significant Reduction | Synaptic loss/Neuronal damage | nih.gov |
| Purkinje Cells | Neuronal | Significant Decrease in number; shrunken & distorted | Neuronal loss and damage | ekb.eg |
Impact on Gastrointestinal Physiological Processes (e.g., Contractile Activity, Transit)
This compound has been demonstrated to significantly impact gastrointestinal physiological processes, particularly by suppressing the contractile activity of the small intestine, which leads to a decrease in gastrointestinal transit. globalresearchonline.net In studies involving rats, exposure to this compound resulted in a significant decrease in the percentage of gastrointestinal transit as measured by the charcoal meal test. globalresearchonline.net This delay is attributed to the inhibition of contractions of the visceral smooth muscle in the small intestine's muscularis externa layer. globalresearchonline.net
The mechanism underlying this inhibition of contractility appears to involve the nitrergic signaling pathway. This compound is suggested to facilitate the activity of nitrergic intrinsic myenteric efferents, which release nitric oxide (NO), a principal inhibitory neurotransmitter. globalresearchonline.net NO, in turn, mediates smooth muscle relaxation through the soluble guanylyl cyclase (sGC) signaling pathway. globalresearchonline.netglobalresearchonline.net This is supported by findings that the inhibitory effect of this compound on duodenal visceral smooth muscle contractions is counteracted by L-NAME and Methylene Blue, which are inhibitors of nitric oxide synthase and soluble guanylyl cyclase, respectively. globalresearchonline.net Furthermore, this compound showed a synergistic inhibitory effect on duodenal contractions when combined with Sodium Nitroprusside, an NO donor. globalresearchonline.net These results indicate that this compound suppresses the contractile activity of the small intestine by augmenting the sGC-mediated nitrergic signaling pathway, which could potentially impair digestion and absorption with chronic exposure. globalresearchonline.net
Table 4: Effect of this compound on Gastrointestinal Motility in Rats
| Parameter | Method | Observed Effect | Proposed Mechanism | Reference |
|---|---|---|---|---|
| Gastrointestinal Transit | Charcoal Meal Test | Significant Decrease | Inhibition of small intestine contractions | globalresearchonline.net |
| Duodenal Contractions | Ex vivo recording | Significant Suppression of amplitude | Augmentation of nitrergic signaling | globalresearchonline.net |
| Duodenal Contractions with L-NAME/Methylene Blue | Ex vivo recording | Counteraction of MY-induced inhibition | Inhibition of NO-sGC pathway | globalresearchonline.net |
| Duodenal Contractions with Sodium Nitroprusside | Ex vivo recording | Synergistic inhibition | Activation of NO-sGC pathway | globalresearchonline.net |
Computational and Molecular Docking Approaches for Biomolecular Interactions
Computational and molecular docking studies are increasingly being utilized to elucidate the molecular mechanisms underlying the toxicity of various compounds, including food dyes like this compound. While specific molecular docking studies for this compound were not detailed in the provided search results, the principles of these approaches can be inferred from studies on other dyes and proteins.
Molecular docking simulations can predict the preferred binding orientation of a small molecule to a macromolecular target, such as a protein or DNA, to form a stable complex. mdpi.com These studies can reveal the binding energy and the specific molecular interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov For instance, in silico analyses of the interaction between quinoline (B57606) yellow and hen egg-white lysozyme (B549824) showed that the complex is stabilized by hydrogen bonds, electrostatic interactions, and Pi-Sulfur interactions. nih.gov
In the context of this compound, molecular docking could be employed to investigate its interaction with key proteins involved in the biological processes it disrupts. For example, docking studies could explore its binding to antioxidant enzymes like SOD and catalase to understand the mechanism of their inhibition. Similarly, its interaction with proteins in the apoptotic pathway, such as caspases or members of the Bcl-2 family, could provide insights into how it triggers programmed cell death. Furthermore, docking with neuronal proteins or receptors in the gastrointestinal tract could help to elucidate the molecular basis of its neurotoxic and motility-altering effects. These computational approaches offer a powerful tool to complement experimental studies and provide a more detailed understanding of the biomolecular interactions of this compound.
Regulatory Science and Policy Implications for Metanil Yellow Research
Role of Analytical Research in Informing Regulatory Frameworks
Analytical research is fundamental to the establishment and enforcement of regulatory frameworks governing the use of food colorants like Metanil yellow. The development of robust analytical methodologies provides the scientific evidence required by regulatory bodies, such as the Food Safety and Standards Authority of India (FSAI), to make informed decisions about food safety. ijirt.orgthelaw.institute In India, while eight synthetic food colors are permitted within a 100ppm limit, this compound is strictly prohibited due to its toxic nature. ijirt.org The widespread, illegal use of this compound as an adulterant in various food products, including turmeric powder, sweets, and pulses, necessitates reliable detection methods to enforce this ban. ijirt.orggnit.ac.inblogspot.comagriculture.institute
Research has led to the development of various sophisticated techniques for detecting this compound, even at low concentrations. These methods form the backbone of market surveillance and compliance monitoring. agriculture.institute High-performance liquid chromatography (HPLC) with photodiode array (PDA) detection and ultra-performance liquid chromatography (UPLC) are powerful tools for separating and identifying dyes in complex food matrices. nih.govfda.gov Spectroscopic methods, such as Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, have also proven effective in identifying this compound adulteration in turmeric powder. gnit.ac.innih.gov These analytical techniques provide the data that regulatory agencies use to assess the prevalence of adulteration, identify high-risk products, and take enforcement actions such as product recalls and prosecutions. agriculture.institute The continuous evolution of these analytical methods allows for more sensitive and rapid screening, enabling a more effective response to the public health threat posed by this compound. fda.gov
Challenges in Method Validation for Surveillance and Compliance
Despite advancements in analytical techniques, significant challenges remain in the validation of methods for routine surveillance and compliance checking of this compound. A primary challenge is the complexity of food matrices. The substance to be tested is often present in trace amounts alongside a multitude of other compounds that can interfere with the analysis, making accurate quantification difficult. nih.gov Traditional methods like thin-layer chromatography (TLC) and spectrophotometry, while still in use, often lack the sensitivity and specificity required for unambiguous identification and are time-consuming. fda.gov
The need for methods that are not only accurate and reliable but also rapid and cost-effective is crucial, especially for widespread screening in unorganized sectors like street food vending where the use of non-permitted dyes is prevalent. ijirt.org Validating a method across various food types, each with its unique composition, requires extensive work to ensure reproducibility and accuracy. For instance, an FT-Raman spectroscopy method was found to be more sensitive than an FT-IR method for detecting this compound in turmeric, highlighting the need to select and validate the most appropriate technique for a specific application. gnit.ac.in Furthermore, methods must be robust enough to be implemented in laboratories with varying levels of equipment and expertise, a key consideration for national surveillance programs. thelaw.institute Overcoming these validation hurdles is essential for ensuring that analytical results are defensible and can support regulatory action.
Table 1: Comparison of Analytical Methods for this compound Detection
| Analytical Technique | Primary Application | Key Advantages | Validation Challenges |
|---|---|---|---|
| High-Performance Liquid Chromatography (HPLC) | Quantitative analysis and separation of dyes | High sensitivity and specificity | Time-consuming, requires sample preparation |
| FT-Raman Spectroscopy | Rapid screening of powdered samples (e.g., turmeric) | Non-destructive, minimal sample preparation | Sensitivity can be matrix-dependent |
| FT-IR Spectroscopy | Identification of adulterants in spices | Fast and relatively low-cost | Lower sensitivity compared to FT-Raman for some applications |
| Ultra-Performance Liquid Chromatography (UPLC) | Rapid and high-resolution separation of color additives | Faster than HPLC, improved sensitivity | Higher equipment cost, method transferability |
Development of Reference Materials and Proficiency Testing Schemes (Research Perspective)
From a research perspective, the development and availability of certified reference materials (CRMs) and proficiency testing (PT) schemes are critical for ensuring the quality and comparability of data generated by different laboratories. CRMs are highly characterized materials with a certified concentration of the analyte, in this case, this compound, in a specific food matrix. They are essential for method validation, calibration of instruments, and establishing traceability of analytical measurements. The lack of commercially representative reference materials for key commodities like turmeric is a significant gap. food.gov.uk
Proficiency testing schemes involve inter-laboratory comparisons where a central organizer distributes homogenous samples (containing known or unknown amounts of this compound) to participating laboratories for analysis. The results are then collated and compared, providing an external measure of a laboratory's performance. researchgate.net Participation in PT schemes is crucial for laboratories to demonstrate their competence and for regulatory bodies to ensure the reliability of the national food control system. food.gov.ukunl.edu While PT schemes exist for other illegal dyes like Malachite green in aquaculture, dedicated and regular PT rounds for this compound in commonly adulterated products like spices and sweets are needed to improve the accuracy and reliability of surveillance data across the board. food.gov.ukresearchgate.net Research efforts are required to develop stable, homogenous, and matrix-appropriate reference materials and to design and implement robust PT schemes that reflect real-world adulteration scenarios.
Interdisciplinary Research Needs for Risk Assessment Methodologies (Focus on Research Gaps)
Comprehensive risk assessment of this compound requires an interdisciplinary research approach, integrating findings from analytical chemistry, toxicology, and epidemiology. A significant research gap exists in understanding the long-term health effects of chronic, low-level exposure to this dye. blogspot.com While studies have indicated potential neurotoxicity and carcinogenicity, more in-depth research is needed to establish clear dose-response relationships and to understand the mechanisms of its toxicity. thelaw.instituteblogspot.com
This necessitates collaborative research between analytical chemists developing methods to accurately quantify exposure levels in the population and toxicologists studying the adverse effects in biological systems. For instance, research has shown that this compound can affect neurotransmitter levels in the brains of rats, suggesting a need for further neurobehavioral studies. blogspot.com There is also a need to investigate the metabolic fate of this compound in the human body, as its metabolites could also be toxic. nih.gov
Furthermore, integrating new technologies and approaches, such as metabolomics and systems biology, could provide a more holistic understanding of the impact of this compound on human health. This interdisciplinary approach is vital for developing more accurate risk assessment models. science.gov These models would, in turn, provide a stronger scientific basis for regulatory policies, helping authorities to set appropriate enforcement priorities and to better protect public health from the risks associated with this illegal food additive.
Future Research Directions and Emerging Paradigms
Integration of Multi-Omics Approaches in Mechanistic Studies
Understanding the intricate mechanisms by which Metanil Yellow interacts with biological systems and its environmental fate requires a shift towards multi-omics approaches. Integrating genomics, transcriptomics, proteomics, and metabolomics can provide a holistic view of cellular responses to this compound exposure. For instance, transcriptomic analysis can reveal gene expression patterns altered by this compound, indicating specific metabolic pathways or stress responses activated in exposed organisms springerprofessional.de. Proteomic studies can identify changes in protein abundance and post-translational modifications, offering insights into the molecular targets and pathways affected by the dye. Metabolomic profiling can further elucidate the biochemical consequences of this compound exposure by quantifying changes in small molecule metabolites. Such integrated approaches are crucial for deciphering the toxicological pathways, biodegradation routes, and potential bioaccumulation mechanisms of this compound, thereby informing risk assessment and developing targeted intervention strategies.
Advanced Computational Modeling for Environmental Fate and Biological Interactions
Computational modeling offers powerful tools for predicting the environmental fate, transport, and biological interactions of this compound without the need for extensive experimental work. Quantitative Structure-Activity Relationship (QSAR) models can correlate the chemical structure of this compound with its environmental persistence, bioavailability, and toxicity. Molecular dynamics simulations can provide atomic-level insights into how this compound interacts with biological macromolecules, such as enzymes or DNA, helping to predict its toxicological effects and mechanisms of action springerprofessional.de. Furthermore, environmental fate models can simulate the transport and transformation of this compound in various environmental compartments (water, soil, air), predicting its distribution and potential exposure pathways. These advanced computational methods are vital for prioritizing research efforts, guiding experimental design, and developing predictive tools for environmental risk management of this compound.
Nanotechnology-Enabled Solutions for Enhanced Detection and Remediation
Nanotechnology presents innovative solutions for both the sensitive detection and efficient remediation of this compound. Nanomaterials, owing to their high surface area-to-volume ratio and unique surface properties, can be engineered for enhanced adsorption and catalytic degradation of this compound. For detection, nanomaterial-based sensors, such as those utilizing functionalized carbon nanotubes or metal nanoparticles, can achieve ultra-low detection limits, enabling the identification of this compound even at trace concentrations in environmental samples researchgate.net. In remediation, magnetic nanoparticles can be functionalized to adsorb this compound from wastewater, allowing for easy separation via magnetic fields scientific.netnih.gov. Photocatalytic degradation using semiconductor nanoparticles like TiO₂ or ZnO, often enhanced with noble metal co-catalysts or magnetic cores, offers a promising route for breaking down this compound into less harmful substances under light irradiation scientific.netmdpi.com. For example, Fe₃O₄/TiO₂-Ag nanocomposites have demonstrated significant photodegradation yields of this compound, with efficiencies reaching over 82% under UV irradiation scientific.net.
Table 1: Nanotechnology-Enabled Remediation and Detection Performance for this compound
| Technology/Material | Application | Key Performance Metric | Reference(s) |
| NH₂-fMWCNTs/GCE | Electrochemical Sensing | Limit of Detection (LOD): 0.17 nM | researchgate.net |
| NH₂-fMWCNTs/GCE | Electrochemical Degradation | Degradation Extent: 98.7% | researchgate.net |
| Fe₃O₄/TiO₂-Ag Nanocomposite | Photocatalytic Degradation | Degradation Yield (UV): 82.18% | scientific.net |
| Fe₃O₄/TiO₂-Ag Nanocomposite | Photocatalytic Degradation | Degradation Yield (Visible): 72.53% | scientific.net |
| ZnO Nanocrystals | Photocatalytic Degradation | Degradation % (pH 10, UV): ~99% | mdpi.com |
| Green Manganese Ferrite (B1171679) (GMF) | Adsorption | Max. Monolayer Adsorption Capacity (qmax): 391.34 mg/g | nih.gov |
Development of Sustainable and Eco-Friendly Remediation Technologies
The development of sustainable and eco-friendly methods for this compound remediation is paramount to minimize secondary pollution and resource consumption. Biosorption, utilizing abundant and low-cost biomass materials like hen egg membrane, kenaf core fiber, or hen feather, offers a promising green alternative aphrc.orgamecj.comaip.orgnih.gov. These biosorbents can effectively sequester this compound from wastewater, with reported adsorption capacities reaching up to 129.88 mg/g for hen egg membrane and 391.34 mg/g for green manganese ferrite nih.govamecj.com. The optimal pH for biosorption often falls in the acidic range (pH 1.5-3), facilitating efficient dye uptake amecj.comaip.orgnih.govmdpi.com. Furthermore, research into enzymatic degradation and microbial consortia capable of breaking down this compound into less toxic compounds represents another avenue for sustainable remediation.
Table 2: Sustainable Biosorption Performance for this compound
| Biosorbent/Adsorbent | Optimal pH | Max. Adsorption Capacity (mg/g) | Best Isotherm Fit | Process Characteristics | Reference(s) |
| Hen Egg Membrane | 3 | 129.88 | Flory-Huggins | Endothermic, spontaneous, physisorptive | aphrc.orgamecj.com |
| Kenaf Core Fibre | 2 | 0.0179 | Freundlich | - | aip.org |
| Hen Feather | 2 | ~99% removal (not capacity) | Langmuir, Freundlich, D-R | Spontaneous, endothermic | nih.gov |
| Green Manganese Ferrite (GMF) | - | 391.34 | Langmuir | Chemisorptive, exothermic | nih.gov |
| Water Hyacinth Leaves (LECs) | 1.5–2.0 | 170.8 | Sips | Endothermic, not spontaneous | mdpi.com |
Synergistic Approaches in Degradation and Bioremediation
Table 3: Synergistic and Advanced Degradation Techniques for this compound
| Technique Combination | Key Performance Metric | Conditions/Notes | Reference(s) |
| Electrochemical (Pt Electrode) | COD Removal: 91.7% | Complete color removal | ewra.netresearchgate.net |
| Electrochemical (Pt Electrode) | Rate Constant (k): 2.41 x 10⁻² abs min⁻¹ | First-order kinetics | ewra.netresearchgate.net |
| Photocatalytic (TiO₂) | Complete Mineralization | UV irradiation | |
| Photocatalytic (ZnO Nanocrystals) | Degradation %: ~99% | pH 10, UV light | mdpi.com |
| Polypyrrole-based CuO–ZnO Nanocomposite | Degradation %: >90% | Visible light | springerprofessional.de |
Q & A
Q. What are the standard methods for detecting Metanil Yellow in food or environmental samples, and how do they differ in sensitivity?
Detection methods include:
- Hydrochloric Acid Test : A colorimetric test where this compound in starch or turmeric turns pink upon adding HCl .
- Surface-Enhanced Raman Spectroscopy (SERS) : Identifies characteristic peaks (e.g., 983 cm⁻¹ for this compound) with a detection limit of 4.0 mg/kg .
- HPLC-MS : Provides high specificity and sensitivity for quantitative analysis, suitable for complex matrices like soybean products . Methodological Note: SERS is preferred for rapid screening, while HPLC-MS is ideal for regulatory confirmation due to its precision.
Q. What experimental evidence supports the neurotoxicity of this compound, and how are neurotransmitter levels measured in affected tissues?
Studies show this compound administration alters amine levels in brain regions (e.g., hypothalamus, striatum) and damages Purkinje cells. Neurotransmitter quantification typically involves:
- High-Performance Liquid Chromatography (HPLC) : To measure dopamine, serotonin, and norepinephrine concentrations in homogenized brain tissues .
- Histopathological Analysis : Staining techniques (e.g., H&E) to observe granular layer degeneration in the cerebellum . Key Finding: Neurotransmitter disruptions persist even after withdrawal, suggesting irreversible damage .
Q. How is this compound synthesized, and what analytical techniques validate its chemical structure?
Synthesis involves coupling diazotized metanilic acid with diphenylamine. Structural validation employs:
- FTIR : Confirms sulfonate (-SO₃⁻) and azo (-N=N-) groups .
- Mass Spectrometry : Matches molecular ion peaks to the theoretical mass (m/z 375.38) .
- UV-Vis Spectroscopy : Identifies λmax at ~440 nm, characteristic of azo dyes .
Advanced Research Questions
Q. How do adsorption studies resolve contradictions in reported capacities for this compound removal?
Discrepancies arise from material modifications and experimental conditions:
- Cross-Linked Chitosan Beads : Adsorb 3.56 mmol/g at pH 4 and 30°C via electrostatic interactions between protonated amines and dye sulfonates .
- PEI-Modified Shrimp Shells : Achieve 121.951 mg/g at pH 5 due to increased amine active sites from polyethylenimine crosslinking . Methodological Insight: Langmuir isotherm dominance (R² > 0.99) indicates monolayer adsorption, while pseudo-second-order kinetics (R² = 0.999) suggest chemisorption .
Q. What experimental design considerations are critical for optimizing photocatalytic degradation of this compound?
Key variables include:
- Catalyst Type : TiO₂ under UV light generates hydroxyl radicals for azo bond cleavage .
- pH : Acidic conditions enhance dye-catalyst electrostatic attraction .
- Light Intensity : Directly correlates with degradation efficiency but requires energy-cost analysis . Analytical Validation: Monitor degradation via UV-Vis absorbance decay at λmax and LC-MS to identify intermediates (e.g., sulfanilic acid) .
Q. How do researchers address conflicting data on this compound’s bioaccumulation in different organ systems?
Contradictions arise from dose-dependent effects and model organisms. Strategies include:
- Dose-Response Studies : Oral administration in rodents shows liver > kidney > heart ROS accumulation .
- Tissue-Specific Biomarkers : Measure ALT/AST for liver damage, creatinine for kidney dysfunction, and troponin for cardiac stress .
- Comparative Models : Use zebrafish embryos for rapid neurotoxicity screening vs. mammalian models for chronic exposure .
Q. What methodologies are employed to distinguish this compound’s electrochemical polymerization from degradation pathways?
Electropolymerization on platinum electrodes involves:
- Cyclic Voltammetry : Identifies oxidation peaks (~0.8 V vs. Ag/AgCl) corresponding to radical formation and polymer growth .
- SEM/EDX : Confirms polymer film morphology and sulfur content from sulfonate groups . Contrast with Degradation: Photocatalytic methods favor bond cleavage, while polymerization focuses on conductive film synthesis .
Methodological Best Practices
- Data Reproducibility : Report pH, temperature, and material pretreatment steps in adsorption studies to enable cross-study comparisons .
- Ethical Compliance : Use non-food-grade this compound in toxicity studies to avoid conflating industrial vs. adulteration contexts .
- Interdisciplinary Validation : Combine chromatographic (HPLC-MS) and spectroscopic (SERS) techniques for robust detection .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
